GZD856 formic
Description
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Properties
IUPAC Name |
formic acid;4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F3N6O.CH2O2/c1-20-3-5-23(15-22(20)6-4-21-17-33-27-9-10-34-38(27)18-21)28(39)35-25-8-7-24(26(16-25)29(30,31)32)19-37-13-11-36(2)12-14-37;2-1-3/h3,5,7-10,15-18H,11-14,19H2,1-2H3,(H,35,39);1H,(H,2,3) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBBDTJTQDJXAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN5C(=CC=N5)N=C4.C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29F3N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of GZD856 in Chronic Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, leading to the formation of the BCR-ABL1 fusion gene.[1][2][3] The constitutively active BCR-ABL1 tyrosine kinase is the primary driver of CML pathogenesis.[1][2][4] While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, acquired resistance, particularly through the T315I "gatekeeper" mutation, remains a significant clinical challenge.[5][6] GZD856 has emerged as a potent, orally bioavailable Bcr-Abl inhibitor designed to overcome this resistance. This document provides a comprehensive overview of the mechanism of action of GZD856 in CML, detailing its effects on signaling pathways, summarizing key quantitative data, and outlining relevant experimental protocols.
Core Mechanism of Action: Potent Inhibition of Bcr-Abl Kinase
GZD856 exerts its therapeutic effect through the direct inhibition of the Bcr-Abl tyrosine kinase. Its mechanism is centered on competitively binding to the ATP-binding site of the Abl kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascades that drive leukemic cell proliferation and survival.[4]
A critical feature of GZD856 is its potent activity against both the wild-type Bcr-Abl kinase and the imatinib-resistant T315I mutant.[5][6] The T315I mutation sterically hinders the binding of many first and second-generation TKIs, but GZD856 is designed to accommodate this altered conformation, thus effectively suppressing the kinase activity of this resistant variant.[5]
Impact on Downstream Signaling Pathways
The inhibition of Bcr-Abl by GZD856 leads to the deactivation of critical downstream signaling pathways. Experimental evidence demonstrates that GZD856 effectively suppresses the phosphorylation of key signaling proteins, including:
-
Crkl (Crk-like protein): An adaptor protein that is a primary substrate of Bcr-Abl. Its phosphorylation is a direct indicator of Bcr-Abl kinase activity.
-
STAT5 (Signal Transducer and Activator of Transcription 5): A crucial transcription factor involved in cell proliferation, differentiation, and survival. Its activation is a hallmark of Bcr-Abl-driven leukemogenesis.[7]
Western blot analyses have confirmed that GZD856 leads to a dose-dependent reduction in the phosphorylation of both Bcr-Abl itself (autophosphorylation) and its downstream effectors, Crkl and STAT5, in both wild-type and T315I-mutant CML cell lines.[5]
References
- 1. Mechanisms and signaling pathways of tyrosine kinase inhibitor resistance in chronic myeloid leukemia: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling pathways involved in chronic myeloid leukemia pathogenesis: The importance of targeting Musashi2-Numb signaling to eradicate leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an Effective Therapy for CML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical approaches in chronic myeloid leukemia: from cells to systems - PMC [pmc.ncbi.nlm.nih.gov]
GZD856: A Potent Inhibitor of Bcr-Abl and the T315I Resistance Mutation
An In-depth Technical Guide on the Primary Target and Mechanism of Action
Introduction
GZD856 is a novel, orally bioavailable small molecule inhibitor targeting the Bcr-Abl tyrosine kinase.[1][2][3] The constitutively active Bcr-Abl fusion protein is the primary pathogenic driver of Chronic Myelogenous Leukemia (CML).[1][3] While the first-generation inhibitor imatinib revolutionized CML treatment, the emergence of drug resistance, particularly through the T315I "gatekeeper" mutation, has posed a significant clinical challenge.[1][4] GZD856 was specifically designed to overcome this resistance by effectively inhibiting both the wild-type Bcr-Abl kinase and its T315I mutant form.[1][2][3][5]
Primary Molecular Target: Bcr-Abl Tyrosine Kinase
The primary molecular target of GZD856 is the Bcr-Abl tyrosine kinase.[1][2][5] GZD856 exhibits potent inhibitory activity against both the native (wild-type) Bcr-Abl and the clinically significant T315I mutant, which is notoriously resistant to first and second-generation tyrosine kinase inhibitors.[1][2][3][6]
Quantitative Analysis of Kinase Inhibition and Cellular Antiproliferation
The efficacy of GZD856 has been quantified through in vitro kinase assays and cellular proliferation assays using various leukemia cell lines. The data consistently demonstrates the potent and selective activity of GZD856.
| Target | Assay Type | IC50 (nM) |
| Bcr-Abl (Wild-Type) | Kinase Activity | 19.9[1][2] |
| Bcr-Abl (T315I Mutant) | Kinase Activity | 15.4[1][2] |
Table 1: In vitro kinase inhibitory activity of GZD856 against wild-type and T315I mutant Bcr-Abl.
| Cell Line | Bcr-Abl Status | IC50 (nM) |
| K562 | Wild-Type | 2.2[1][2] |
| Ba/F3WT | Wild-Type | 0.64[2] |
| Ba/F3T315I | T315I Mutant | 10.8[1][2] |
| MOLT4 | Bcr-Abl Negative | Less Potent |
| U937 | Bcr-Abl Negative | Less Potent |
| HFL-1 (non-cancer) | Bcr-Abl Negative | 6780[1] |
Table 2: Antiproliferative activity of GZD856 against Bcr-Abl positive and negative cell lines.
Mechanism of Action and Signaling Pathway
GZD856 functions by competitively binding to the ATP-binding site of the Bcr-Abl kinase domain, thereby inhibiting its catalytic activity. This blockade of ATP binding prevents the autophosphorylation and activation of Bcr-Abl, which in turn inhibits the phosphorylation of its downstream substrates. The inhibition of Bcr-Abl signaling ultimately leads to the suppression of cell proliferation and induction of apoptosis in Bcr-Abl positive cancer cells.
Western blot analyses have confirmed that GZD856 effectively suppresses the activation of Bcr-Abl and its downstream signaling proteins, including Crkl and STAT5, in a dose-dependent manner in CML cells.[1]
Caption: Bcr-Abl signaling pathway and the inhibitory action of GZD856.
Experimental Protocols
Kinase Activity Evaluation
The inhibitory activity of GZD856 against Bcr-Abl kinase was determined using a biochemical assay. The general steps are as follows:
-
Recombinant Bcr-Abl (wild-type or T315I mutant) enzyme is incubated with a specific peptide substrate and ATP in a reaction buffer.
-
GZD856 is added at various concentrations to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based method.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cellular Antiproliferation Assay
The effect of GZD856 on the proliferation of leukemia cell lines was assessed using a cell viability assay. The protocol involves:
-
Seeding cells (e.g., K562, Ba/F3) in 96-well plates at a specific density.
-
Treating the cells with a range of concentrations of GZD856 for a specified duration (e.g., 72 hours).
-
Adding a viability reagent (e.g., MTT, CellTiter-Glo) to each well.
-
Measuring the absorbance or luminescence, which correlates with the number of viable cells.
-
Calculating the IC50 values, representing the concentration of GZD856 that inhibits cell growth by 50%.
Caption: Workflow for cellular antiproliferation assay.
Western Blot Analysis
To confirm the inhibition of Bcr-Abl signaling in cells, Western blotting was performed. The key steps include:
-
Treating Bcr-Abl positive cells (e.g., K562, Ba/F3) with different concentrations of GZD856 for a specified time (e.g., 4 hours).[1][7]
-
Lysing the cells to extract total proteins.
-
Separating the proteins by size using SDS-PAGE.
-
Transferring the separated proteins to a membrane (e.g., PVDF).
-
Probing the membrane with primary antibodies specific for total and phosphorylated forms of Bcr-Abl, Crkl, and STAT5.
-
Incubating with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detecting the protein bands using a chemiluminescent substrate and imaging system.
In Vivo Antitumor Efficacy
Preclinical studies using mouse xenograft models have demonstrated the in vivo efficacy of GZD856. In a K562 xenograft model, oral administration of GZD856 at 10 mg/kg/day for 16 consecutive days potently suppressed tumor growth.[1][4] Furthermore, in a Ba/F3 xenograft model expressing the Bcr-Abl T315I mutant, GZD856 dose-dependently inhibited tumor growth, with a dose of 50 mg/kg/day inducing approximately 90% tumor regression after 16 days of treatment.[1]
Conclusion
GZD856 is a potent and orally bioavailable inhibitor of the Bcr-Abl tyrosine kinase, with significant activity against both the wild-type enzyme and the clinically challenging T315I mutant. Its mechanism of action involves the direct inhibition of Bcr-Abl kinase activity, leading to the suppression of downstream signaling pathways that are crucial for the proliferation and survival of CML cells. The robust preclinical data, including both in vitro and in vivo studies, highlight GZD856 as a promising therapeutic agent for the treatment of CML, particularly in cases of imatinib resistance.
References
- 1. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
GZD856: A Potent Inhibitor of Bcr-Abl T315I Mutant in Chronic Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The emergence of the T315I "gatekeeper" mutation in the Bcr-Abl kinase domain represents a significant clinical challenge in the treatment of Chronic Myeloid Leukemia (CML), conferring resistance to most first and second-generation tyrosine kinase inhibitors (TKIs).[1][2][3][4] GZD856 has been identified as a novel, orally bioavailable third-generation TKI that effectively overcomes this resistance by potently inhibiting both the native and the T315I mutant forms of the Bcr-Abl kinase.[5][6][7] This technical guide provides a comprehensive overview of the preclinical data on GZD856, focusing on its inhibitory activity, mechanism of action, and relevant experimental methodologies.
Core Inhibitory Activity of GZD856
GZD856 demonstrates potent inhibitory activity against both wild-type Bcr-Abl and the clinically significant T315I mutant. Its efficacy has been evaluated through in vitro kinase assays and cellular proliferation assays, with the key quantitative data summarized below.
Table 1: In Vitro Kinase Inhibitory Activity of GZD856
| Target Kinase | GZD856 IC50 (nM) | Ponatinib IC50 (nM) | Imatinib IC50 (nM) | Nilotinib IC50 (nM) |
| Native Bcr-Abl | 19.9[5][8] | Not Reported | 98.2[5] | 43.5[5] |
| Bcr-Abl T315I | 15.4[5][8] | Similar to GZD856[5] | >10,000 | >10,000 |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%. Data for comparator compounds are included for reference.
Table 2: Cellular Antiproliferative Activity of GZD856
| Cell Line | Expressed Bcr-Abl Genotype | GZD856 IC50 (nM) |
| K562 | Wild-Type | 2.2[5][8] |
| Ba/F3 | Wild-Type | 0.64[5][8] |
| Ba/F3 | T315I Mutant | 10.8[5][8] |
| K562R | Q252H Mutant | 67.0[8] |
IC50 values represent the concentration of the inhibitor required to inhibit cell proliferation by 50%.
Mechanism of Action
GZD856 functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the Bcr-Abl kinase, including the T315I mutant.[5][9] Molecular docking studies reveal that the pyrazolo[1,5-a]pyrimidine core of GZD856 forms a critical hydrogen bond with the NH of Met318 in the hinge region of the kinase.[5][9] The amide group forms additional hydrogen bonds with Glu286 and Asp381, while the trifluoromethylphenyl group occupies a deep hydrophobic pocket.[5][9] Crucially, the alkynyl linker of GZD856 makes favorable van der Waals interactions with the Isoleucine at position 315, thus avoiding the steric clash that prevents the binding of many other TKIs.[5][9]
By inhibiting the kinase activity of Bcr-Abl, GZD856 effectively suppresses the downstream signaling pathways that drive CML cell proliferation and survival. Western blot analyses have confirmed that GZD856 dose-dependently inhibits the phosphorylation of Bcr-Abl and its downstream targets, Crkl and STAT5, in both wild-type and T315I-mutant cell lines.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of GZD856.
In Vitro Bcr-Abl Kinase Assay
A FRET-based Z'-Lyte assay system is utilized to determine the in vitro kinase activity of GZD856 against both wild-type and T315I mutant Bcr-Abl.[5]
Materials:
-
384-well plates
-
Z'-Lyte assay kit (Invitrogen)
-
Recombinant Bcr-Abl (wild-type) and Bcr-Abl (T315I) enzymes
-
ATP
-
GZD856 (and other inhibitors) at various concentrations
Procedure:
-
Prepare serial dilutions of GZD856.
-
In a 384-well plate, add the Bcr-Abl enzyme (wild-type or T315I mutant).
-
Add the serially diluted GZD856 to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration is typically at or near the Km for each enzyme (e.g., 10 µM for wild-type and 5 µM for T315I mutant).[5]
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the fluorescence resonance energy transfer (FRET) signal according to the Z'-Lyte assay kit manufacturer's instructions.
-
Calculate the percent inhibition for each GZD856 concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay
The antiproliferative activity of GZD856 is assessed using a standard cell viability assay, such as the MTT or CellTiter-Glo assay.
Materials:
-
K562, Ba/F3 (wild-type), and Ba/F3 (T315I) cell lines
-
Cell culture medium and supplements
-
96-well plates
-
GZD856 at various concentrations
-
MTT or CellTiter-Glo reagent
Procedure:
-
Seed the cells in 96-well plates at a predetermined density.
-
Allow the cells to attach and resume growth overnight.
-
Treat the cells with a serial dilution of GZD856 for a specified duration (e.g., 72 hours).
-
Add the viability reagent (e.g., MTT or CellTiter-Glo) to each well.
-
Incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine cell viability.
-
Calculate the percentage of cell proliferation inhibition relative to untreated controls and determine the IC50 value.
Western Blot Analysis
Western blotting is employed to confirm the inhibition of Bcr-Abl signaling in cellular models.[5]
Materials:
-
K562, Ba/F3 (wild-type), and Ba/F3 (T315I) cell lines
-
GZD856 at various concentrations
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-Bcr-Abl, anti-Bcr-Abl, anti-phospho-Crkl, anti-Crkl, anti-phospho-STAT5, anti-STAT5, and a loading control like GAPDH or β-actin)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Treat the cells with different concentrations of GZD856 for a defined period (e.g., 4 hours).[5]
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the appropriate primary antibodies overnight.
-
Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to assess the dose-dependent inhibition of protein phosphorylation.
In Vivo Efficacy
The antitumor activity of GZD856 has been demonstrated in mouse xenograft models.[5] Oral administration of GZD856 has been shown to potently suppress tumor growth in mice bearing xenografts of K562 and Ba/F3 cells expressing Bcr-Abl T315I.[5][8] These findings highlight the potential of GZD856 as an orally bioavailable therapeutic agent for CML, including cases with acquired imatinib resistance due to the T315I mutation.
Conclusion
GZD856 is a potent, orally active inhibitor of both native Bcr-Abl and the T315I mutant. Its distinct mechanism of action allows it to overcome the resistance conferred by the gatekeeper mutation. The preclinical data strongly support the continued development of GZD856 as a promising therapeutic agent for CML patients who have developed resistance to other TKIs. The experimental protocols detailed herein provide a framework for further investigation and validation of its activity.
References
- 1. What are Bcr-Abl T315I inhibitors and how do they work? [synapse.patsnap.com]
- 2. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Effective killing of Gleevec-resistant CML cells with T315I mutation by a natural compound PEITC through redox-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in Bcr-Abl tyrosine kinase inhibitors for overriding T315I mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
GZD856 (Formic): A Technical Guide for Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GZD856, in its formic acid salt form, is a potent, orally active small molecule inhibitor targeting Platelet-Derived Growth Factor Receptors alpha (PDGFRα) and beta (PDGFRβ).[1] Emerging research has highlighted its potential as a therapeutic agent in lung cancer, primarily through the inhibition of critical signaling pathways that drive tumor growth and metastasis. This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with GZD856 in the context of lung cancer research, designed to equip researchers and drug development professionals with the core information required for further investigation.
Mechanism of Action
GZD856 exerts its anti-cancer effects by potently inhibiting the kinase activity of both PDGFRα and PDGFRβ.[1] These receptor tyrosine kinases are key players in various cellular processes, including proliferation, migration, and angiogenesis. In several types of lung cancer, the PDGFR signaling pathway is dysregulated, often through the overexpression of the receptors or their ligands, leading to uncontrolled tumor growth and the recruitment of cancer-associated fibroblasts (CAFs) that contribute to a tumor-promoting microenvironment.[2] GZD856 has been shown to block this signaling cascade in lung cancer cells.[3] It also demonstrates inhibitory activity against the Bcr-Abl fusion protein, including the T315I mutant, which is relevant in certain leukemias.[4][5]
Signaling Pathway
Upon ligand binding, PDGFRs dimerize and autophosphorylate, creating docking sites for various signaling proteins. This initiates downstream cascades, most notably the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, which are central to cell survival and proliferation. By inhibiting the initial phosphorylation of PDGFR, GZD856 effectively shuts down these subsequent pro-tumorigenic signals.
Quantitative Data
The following tables summarize the reported in vitro efficacy and cellular effects of GZD856.
Table 1: In Vitro Kinase and Cellular IC50 Values
IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro.
| Target/Cell Line | Type | IC50 (nM) | Reference |
| PDGFRα | Kinase | 68.6 | [1] |
| PDGFRβ | Kinase | 136.6 | [1] |
| Bcr-Abl (native) | Kinase | 19.9 | [1] |
| Bcr-Abl (T315I) | Kinase | 15.4 | [1] |
| H1703 | Lung Cancer Cell | Varies (Potent) | [3] |
| A549 | Lung Cancer Cell | Limited Activity | [3] |
| K562 | Leukemia Cell | 2.2 | [1][5] |
| Ba/F3 (Bcr-Abl WT) | Murine Pro-B Cell | 0.64 | [1][5] |
| Ba/F3 (Bcr-Abl T315I) | Murine Pro-B Cell | 10.8 | [1][5] |
Table 2: In Vivo Efficacy in Lung Cancer Xenograft Models
Tumor growth inhibition in mouse models following oral administration of GZD856.
| Cell Line Xenograft | Dosage | Treatment Duration | Outcome | Reference |
| H1703 | 10-30 mg/kg (p.o. daily) | 16 days | Good antitumor activity | [1] |
| A549 | 10-30 mg/kg (p.o. daily) | 16 days | Good antitumor activity | [1] |
| A549-Luc (Orthotopic) | Not Specified | Not Specified | Inhibition of brain and liver metastasis | [1] |
Experimental Protocols
The following are representative, detailed protocols for key experiments relevant to the study of GZD856 in lung cancer.
Note: These are standardized methodologies. The precise parameters in the original study by Zhang et al. (2016) were not available in the searched public domain resources. Researchers should optimize these protocols for their specific experimental conditions.
Cell Proliferation (MTT) Assay
This assay assesses the effect of GZD856 on the viability and proliferation of lung cancer cells.
Materials:
-
Lung cancer cell lines (e.g., H1703, A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
GZD856 (formic salt)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of GZD856 in culture medium. Replace the medium in the wells with 100 µL of the GZD856 dilutions. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for PDGFR Phosphorylation
This method is used to confirm that GZD856 inhibits the phosphorylation of PDGFR in lung cancer cells.
Materials:
-
Lung cancer cell lines (e.g., H1703)
-
GZD856 (formic salt)
-
PDGF ligand (e.g., PDGF-BB)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-PDGFRβ (Tyr751), anti-total-PDGFRβ, anti-β-actin
-
HRP-conjugated secondary antibody
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours.
-
Inhibition and Stimulation: Pre-treat cells with various concentrations of GZD856 for 2-4 hours. Then, stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated PDGFRβ signal to the total PDGFRβ and loading control (β-actin).
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of GZD856's antitumor efficacy in a mouse model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old)
-
H1703 or A549 lung cancer cells
-
Matrigel (optional)
-
GZD856 (formic salt)
-
Vehicle solution for oral gavage (e.g., 0.5% CMC-Na)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 5-10 x 10^6 H1703 or A549 cells (resuspended in PBS, optionally mixed 1:1 with Matrigel) into the flank of each mouse.
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer GZD856 (e.g., 10-30 mg/kg) or vehicle daily via oral gavage.
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight and general health of the mice.
-
Endpoint: Continue treatment for a predetermined period (e.g., 16 days). At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot).
-
Data Analysis: Calculate tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the treatment effect.
Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental processes.
Conclusion
GZD856 is a promising PDGFRα/β inhibitor with demonstrated preclinical activity against lung cancer models. It effectively suppresses the proliferation of PDGFRα-amplified lung cancer cells and inhibits tumor growth and metastasis in vivo. The provided data and protocols offer a foundational resource for scientists investigating the therapeutic potential of GZD856 and the role of PDGFR signaling in lung cancer. Further research is warranted to fully elucidate its mechanism in the tumor microenvironment and to explore its potential in clinical settings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
GZD856 Formic: A Technical Guide to a Novel Bcr-Abl Inhibitor for Overcoming T315I-Mediated Resistance
Foreword: This document provides a comprehensive technical overview of the discovery, development, and preclinical evaluation of GZD856 formic, a potent, orally bioavailable inhibitor of the Bcr-Abl tyrosine kinase. GZD856 was specifically designed to overcome acquired resistance to first and second-generation tyrosine kinase inhibitors (TKIs) in the treatment of Chronic Myelogenous Leukemia (CML), particularly the challenging T315I "gatekeeper" mutation. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of its mechanism of action and development workflow.
Introduction and Discovery
Chronic Myelogenous Leukemia (CML) is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, leading to the formation of the constitutively active Bcr-Abl fusion protein. While TKIs like imatinib have revolutionized CML treatment, the emergence of resistance, primarily through point mutations in the Abl kinase domain, remains a significant clinical challenge. The T315I mutation, in particular, confers resistance to most approved TKIs.
GZD856 was discovered through a scaffold hopping strategy based on the structure of ponatinib, a known pan-Bcr-Abl inhibitor.[1] The design of GZD856 involved replacing the imidazo[1,2-b]pyridazine core of ponatinib with a pyrazolo[1,5-a]pyrimidine scaffold.[1] This modification aimed to retain the essential hydrogen bonding with the hinge region of the Bcr-Abl kinase while potentially offering a different pharmacological profile. This compound refers to the formic acid salt of the GZD856 free base, a form often utilized to improve solubility and stability.
Mechanism of Action
GZD856 is a potent inhibitor of both wild-type Bcr-Abl and the T315I mutant.[1][2][3] Molecular docking studies suggest that GZD856 binds to the ATP-binding site of the Bcr-Abl kinase in its DFG-out (inactive) conformation.[1] The pyrazolo[1,5-a]pyrimidine core of GZD856 forms a critical hydrogen bond with the backbone NH of Met318 in the kinase hinge region, a key interaction for potent inhibition.[1]
By inhibiting the kinase activity of Bcr-Abl, GZD856 effectively blocks the downstream signaling pathways that drive the proliferation and survival of CML cells. This is evidenced by the dose-dependent reduction in the phosphorylation of downstream effector proteins such as CrkL (v-crk avian sarcoma virus CT10 oncogene homolog-like) and STAT5 (Signal Transducer and Activator of Transcription 5).[1]
Quantitative Biological Data
The biological activity of GZD856 has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase and Antiproliferative Activity of GZD856
| Target/Cell Line | Assay Type | GZD856 IC₅₀ (nM) | Imatinib IC₅₀ (nM) | Nilotinib IC₅₀ (nM) | Ponatinib IC₅₀ (nM) | Reference |
| Kinase Activity | ||||||
| Bcr-Abl (Wild-Type) | FRET-based Z'-Lyte | 19.9 | 98.2 | 43.5 | N/A | [1] |
| Bcr-Abl (T315I) | FRET-based Z'-Lyte | 15.4 | >10,000 | >10,000 | N/A | [1] |
| Cell Proliferation | ||||||
| K562 (Bcr-Abl WT) | Cell Viability | 2.2 | 289.3 | 21.5 | 0.4 | [1] |
| Ba/F3 (Bcr-Abl WT) | Cell Viability | 0.64 | N/A | N/A | N/A | [1][3] |
| Ba/F3 (Bcr-Abl T315I) | Cell Viability | 10.8 | >10,000 | >10,000 | 0.5 | [1] |
| K562R (Q252H) | Cell Viability | 67.0 | 4,532 | 112.5 | 1.8 | [1] |
N/A: Not Available in the cited sources.
Table 2: In Vivo Efficacy of GZD856 in Xenograft Models
| Xenograft Model | Treatment and Dose | Dosing Schedule | Outcome | Reference |
| K562 (Bcr-Abl WT) | GZD856, 10 mg/kg | Oral, once daily for 16 days | Potent tumor growth suppression | [1] |
| Ba/F3 (Bcr-Abl T315I) | GZD856, 20 mg/kg | Oral, once daily for 16 days | No obvious inhibition of tumor growth | [1] |
| Ba/F3 (Bcr-Abl T315I) | GZD856, 50 mg/kg | Oral, once daily for 16 days | ~90% tumor regression | [1] |
| Ba/F3 (Bcr-Abl T315I) | Imatinib, 100 mg/kg | Oral, once daily for 16 days | No inhibition of tumor growth | [1] |
Table 3: Pharmacokinetic Profile of GZD856 in Rats
| Administration Route | Dose | T₁₂ (h) | Cₘₐₓ (µg/L) | AUC₀₋∞ (µg/L·h) | Oral Bioavailability (%) | Reference |
| Intravenous (i.v.) | 5 mg/kg | 19.97 | 934.38 | 8165.8 | N/A | [2] |
| Oral (p.o.) | 25 mg/kg | 22.2 | 899.5 | N/A | 78 | [2] |
N/A: Not Available in the cited sources.
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted during the preclinical evaluation of GZD856.
Bcr-Abl Kinase Activity Assay (FRET-based Z'-Lyte)
This assay measures the inhibitory effect of GZD856 on the kinase activity of wild-type and T315I mutant Bcr-Abl.
Materials:
-
384-well plates
-
Z'-Lyte Assay System (Invitrogen)
-
Recombinant Bcr-Abl (wild-type) and Bcr-Abl (T315I) enzymes
-
Tyr2 peptide substrate
-
ATP
-
HEPES buffer (50 mM, pH 7.5)
-
BRIJ-35 (0.01%)
-
MgCl₂ (10 mM)
-
EGTA (1 mM)
-
GZD856 and control compounds
Procedure:
-
Prepare serial dilutions of GZD856 and control compounds in DMSO.
-
In a 384-well plate, add the compounds to the appropriate wells.
-
Prepare the reaction mixture containing:
-
For Bcr-Abl wild-type: 10 µM ATP
-
For Bcr-Abl T315I mutant: 5 µM ATP
-
2 µM Tyr2 peptide substrate
-
50 mM HEPES (pH 7.5), 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA
-
0.0247 µg/mL Bcr-Abl enzyme
-
-
Add 10 µL of the reaction mixture to each well.
-
Incubate the plate at room temperature for a specified time according to the manufacturer's instructions.
-
Add the development reagent from the Z'-Lyte Assay System.
-
Incubate for the recommended duration.
-
Measure the fluorescence resonance energy transfer (FRET) signal using a microplate reader.
-
Calculate the percent inhibition and determine the IC₅₀ values.[1]
Cell Proliferation Assay (MTT-based)
This assay determines the antiproliferative activity of GZD856 against CML cell lines. The following is a general protocol that can be adapted for K562 and Ba/F3 cells.
Materials:
-
K562 or Ba/F3 cells
-
RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
GZD856 and control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Culture K562 or Ba/F3 cells in RPMI-1640 medium.
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well.
-
Prepare serial dilutions of GZD856 and add them to the wells. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for an additional 4 hours.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Western Blot Analysis of Bcr-Abl Signaling
This method is used to assess the effect of GZD856 on the phosphorylation of Bcr-Abl and its downstream targets.
Materials:
-
K562 or Ba/F3 cells
-
GZD856
-
SDS sample lysis buffer
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies:
-
Phospho-Bcr-Abl (Tyr245)
-
Bcr-Abl
-
Phospho-CrkL (Tyr207)
-
CrkL
-
Phospho-STAT5 (Tyr694)
-
STAT5
-
GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat K562 or Ba/F3 cells with varying concentrations of GZD856 for 4 hours.[1]
-
Lyse the cells in 1x SDS sample lysis buffer.
-
Sonicate and boil the cell lysates.
-
Separate the proteins by SDS-PAGE (8-12% gel).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Tumor Model
This protocol outlines the procedure for evaluating the antitumor efficacy of GZD856 in mouse models.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or SCID mice)
-
K562 or Ba/F3 T315I cells
-
Matrigel (optional)
-
GZD856 and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Inject K562 or Ba/F3 T315I cells subcutaneously into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer GZD856 orally at the desired doses (e.g., 10 mg/kg for K562; 20 and 50 mg/kg for Ba/F3 T315I) once daily for 16 consecutive days.[1]
-
Administer the vehicle control to the control group.
-
Measure the tumor size with calipers every 2 days.
-
Calculate the tumor volume using the formula: (length × width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if needed.
Chemical Synthesis
The synthesis of GZD856 is achieved through a multi-step process. A schematic of the synthesis is provided below.
Caption: Synthetic route of GZD856.
Visualizations
Bcr-Abl Signaling Pathway and Inhibition by GZD856
Caption: GZD856 inhibits Bcr-Abl and downstream signaling.
Preclinical Development Workflow for GZD856
Caption: Preclinical development workflow of GZD856.
Conclusion
This compound is a promising, orally bioavailable Bcr-Abl inhibitor that demonstrates potent activity against both wild-type Bcr-Abl and the clinically significant T315I mutant. Its distinct chemical scaffold, potent in vitro and in vivo efficacy, and favorable pharmacokinetic profile make it a strong candidate for further development in the treatment of CML, particularly in patients who have developed resistance to other TKIs. The data and protocols presented in this guide provide a comprehensive resource for the scientific community to understand and potentially build upon the development of GZD856 and other next-generation kinase inhibitors.
References
- 1. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
GZD856: A Technical Guide to PDGFRα and PDGFRβ Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
GZD856 is a potent, orally bioavailable small molecule inhibitor targeting Platelet-Derived Growth Factor Receptors alpha (PDGFRα) and beta (PDGFRβ), key regulators of cellular proliferation, differentiation, migration, and survival. Dysregulation of the PDGFR signaling pathway is implicated in the pathogenesis of various malignancies, including certain lung cancers and gastrointestinal stromal tumors (GIST). This technical guide provides a comprehensive overview of the inhibitory activity of GZD856 against PDGFRα and PDGFRβ, including quantitative data, detailed experimental methodologies, and a visualization of the associated signaling pathways. The formic acid salt of GZD856 is often utilized in research due to its enhanced solubility and stability, with comparable biological activity to the free base form at equivalent molar concentrations.
Quantitative Inhibitory Activity
The inhibitory potency of GZD856 against PDGFRα and PDGFRβ has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | GZD856 (formic) IC50 (nM) |
| PDGFRα | 68.6 |
| PDGFRβ | 136.6 |
PDGFR Signaling Pathway and Mechanism of Inhibition
PDGFRs are receptor tyrosine kinases (RTKs) that are activated upon binding of their cognate platelet-derived growth factor (PDGF) ligands. This binding induces receptor dimerization, leading to autophosphorylation of specific tyrosine residues within the intracellular kinase domains. These phosphorylated sites serve as docking platforms for various signaling molecules, initiating downstream cascades such as the RAS-MAPK and PI3K-AKT pathways, which in turn promote cell growth, proliferation, and survival.
GZD856 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the PDGFR kinase domain. This occupation prevents the binding of ATP, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.
Caption: PDGFR Signaling Pathway and GZD856 Inhibition.
Experimental Protocols
While the precise, detailed experimental protocol for determining the IC50 values of GZD856 against PDGFRα and PDGFRβ is not publicly available, a representative in vitro kinase inhibition assay protocol is provided below. This protocol is based on established methodologies for assessing the activity of tyrosine kinase inhibitors.
Representative In Vitro PDGFR Kinase Inhibition Assay Protocol
Objective: To determine the in vitro inhibitory activity of GZD856 against recombinant human PDGFRα and PDGFRβ kinases.
Materials:
-
Recombinant human PDGFRα and PDGFRβ kinase domains
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
GZD856 (formic acid salt)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of GZD856 in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.
-
Reaction Setup:
-
Add the diluted GZD856 or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the recombinant PDGFRα or PDGFRβ kinase to the wells.
-
Add the Poly(Glu, Tyr) substrate to the wells.
-
Pre-incubate the mixture at room temperature for a defined period (e.g., 10 minutes).
-
-
Initiation of Kinase Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions. This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to a detectable signal (e.g., luminescence).
-
Read the signal on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of kinase activity for each GZD856 concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the GZD856 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for a Representative Kinase Inhibition Assay.
Clinical Development
As of the latest available information, there are no specific clinical trials publicly registered that are focused on evaluating GZD856 as a primary inhibitor of PDGFRα or PDGFRβ for cancers driven by PDGFR activation. GZD856 has been investigated in preclinical studies for lung cancer, where PDGFR signaling can be relevant.[1] However, a significant portion of the research on GZD856 has centered on its potent inhibitory activity against the T315I mutant of Bcr-Abl in the context of chronic myeloid leukemia. Further clinical investigation would be necessary to determine the safety and efficacy of GZD856 in patient populations with tumors characterized by aberrant PDGFR signaling.
Logical Relationship of GZD856's Dual Activity
GZD856 exhibits a dual inhibitory mechanism, targeting both PDGFR and Bcr-Abl kinases. This suggests a broader potential therapeutic application for this compound in malignancies where either or both of these signaling pathways are dysregulated.
Caption: Logical Relationship of GZD856's Dual Kinase Inhibition.
References
GZD856: A Novel Approach to Overcoming Imatinib Resistance in Chronic Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The advent of tyrosine kinase inhibitors (TKIs), exemplified by imatinib, has revolutionized the treatment of Chronic Myeloid Leukemia (CML). However, the emergence of drug resistance, primarily driven by mutations in the BCR-ABL kinase domain, presents a significant clinical challenge. The T315I "gatekeeper" mutation is particularly notorious, conferring resistance to imatinib and several second-generation TKIs. This guide provides a comprehensive technical overview of GZD856, a novel and potent BCR-ABL inhibitor, with a specific focus on its role in overcoming imatinib resistance, particularly that mediated by the T315I mutation. GZD856 has demonstrated significant efficacy in preclinical studies, offering a promising therapeutic strategy for patients with resistant CML.[1][2][3]
Core Mechanism of Action
GZD856 is a potent, orally bioavailable inhibitor of the BCR-ABL kinase.[1][2] Its mechanism of action centers on the competitive inhibition of the ATP-binding site of both the wild-type and mutated BCR-ABL kinase. Notably, GZD856 is highly effective against the T315I mutant, a feat not achieved by imatinib or many other TKIs.[3] By blocking the kinase activity of BCR-ABL, GZD856 effectively halts the downstream signaling pathways that drive the proliferation and survival of CML cells.[3]
Quantitative Efficacy of GZD856
The potency of GZD856 has been quantified through various in vitro assays, demonstrating its superior activity against both wild-type and T315I-mutated BCR-ABL.
Table 1: In Vitro Kinase Inhibitory Activity of GZD856 and Reference Compounds
| Compound | BCR-ABL WT IC50 (nM) | BCR-ABL T315I IC50 (nM) |
| GZD856 | 19.9 | 15.4 |
| Imatinib | 98.2 | >10000 |
| Nilotinib | 43.5 | >10000 |
| Ponatinib | 19 | 15.4 |
Data compiled from Lu et al., 2017.[3][4]
Table 2: Cellular Antiproliferative Activity of GZD856
| Cell Line | BCR-ABL Status | GZD856 IC50 (nM) | Imatinib IC50 (nM) | Nilotinib IC50 (nM) | Ponatinib IC50 (nM) |
| K562 | WT | 2.2 | 285.3 | 21.6 | 1.3 |
| Ba/F3 WT | WT | 0.64 | 750.6 | 15.3 | 0.4 |
| Ba/F3 T315I | T315I | 10.8 | >10000 | >10000 | 2.0 |
| K562R | Q252H | 67.0 | >10000 | 125.4 | 1.8 |
| MOLT4 | BCR-ABL Negative | >10000 | >10000 | >10000 | 25.4 |
| U937 | BCR-ABL Negative | >10000 | >10000 | >10000 | 185.3 |
Data compiled from Lu et al., 2017.[3]
Signaling Pathway Inhibition
GZD856 effectively suppresses the autophosphorylation of BCR-ABL and the phosphorylation of its key downstream signaling proteins, CRKL and STAT5, in a dose-dependent manner. This inhibition occurs in CML cells expressing both wild-type and T315I mutant BCR-ABL.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
FRET-based Z′-lyte Kinase Assay
This assay is used to determine the in vitro kinase inhibitory activity of compounds.
-
Reaction Setup : Reactions are performed in 384-well plates. Each 10 µL reaction contains ATP (10 µM for wild-type BCR-ABL, 5 µM for T315I mutant), 2 µM Tyr2 peptide substrate, 50 mM HEPES (pH 7.5), 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA, and 0.0247 µg/mL of either wild-type or T315I mutant BCR-ABL enzyme.
-
Compound Addition : GZD856 or other test compounds are added to the reaction mixture at various concentrations.
-
Incubation : The reaction is incubated at room temperature for a specified period to allow for kinase activity.
-
Detection : A development reagent is added to stop the kinase reaction and generate a fluorescent signal. The ratio of emission signals is calculated to determine the extent of peptide phosphorylation.
-
Data Analysis : IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay
This assay measures the effect of compounds on the growth of cancer cell lines.
-
Cell Seeding : K562, Ba/F3, and other cell lines are seeded into 96-well plates at an appropriate density.
-
Compound Treatment : Cells are treated with serial dilutions of GZD856 or control compounds for 72 hours.
-
Viability Assessment : Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis : Luminescence is measured, and the results are expressed as a percentage of the vehicle-treated control. IC50 values are determined from the dose-response curves.
Western Blot Analysis
This technique is used to detect the phosphorylation status of BCR-ABL and its downstream targets.
-
Cell Lysis : Cells treated with GZD856 for 4 hours are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification : The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total BCR-ABL, CRKL, and STAT5. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
This model assesses the antitumor efficacy of GZD856 in a living organism.
-
Cell Implantation : Nude mice are subcutaneously inoculated with K562 or Ba/F3-T315I cells.
-
Tumor Growth and Grouping : When tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.
-
Drug Administration : GZD856 is administered orally once daily at a specified dosage (e.g., 10 mg/kg) for a defined period (e.g., 16 consecutive days).[2]
-
Monitoring : Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis : At the end of the study, tumors are excised and weighed.
Conclusion
GZD856 has emerged as a highly promising third-generation TKI with potent activity against both wild-type and, critically, the imatinib-resistant T315I mutant of BCR-ABL.[1][3] Its ability to strongly inhibit the kinase and suppress the proliferation of resistant CML cells in preclinical models underscores its potential as a valuable therapeutic agent for patients who have developed resistance to current therapies.[1][2] The data and protocols presented in this guide provide a solid foundation for further research and development of GZD856 as a next-generation treatment for CML.
References
- 1. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase. | Semantic Scholar [semanticscholar.org]
GZD856 Formic: A Potent Dual Inhibitor for Interrogating Kinase Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
GZD856, in its formic acid salt form, has emerged as a powerful chemical probe for studying the intricate signaling networks governed by key protein kinases. This dual inhibitor of Breakpoint Cluster Region-Abelson (Bcr-Abl) tyrosine kinase and Platelet-Derived Growth Factor Receptors (PDGFRα/β) offers researchers a valuable tool to dissect cellular pathways implicated in cancer and other proliferative disorders. This technical guide provides a comprehensive overview of GZD856's mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its use, and visualizations of the signaling pathways it modulates.
Mechanism of Action and Target Profile
GZD856 is an orally bioavailable small molecule inhibitor that targets the ATP-binding site of specific tyrosine kinases. Its primary targets are the Bcr-Abl fusion protein, including the clinically relevant T315I mutant that confers resistance to many first and second-generation inhibitors, and the receptor tyrosine kinases PDGFRα and PDGFRβ.[1][2] By blocking the kinase activity of these proteins, GZD856 effectively shuts down their downstream signaling cascades, leading to the inhibition of cell proliferation and the induction of apoptosis in sensitive cancer cell lines.[1][2]
Quantitative Inhibitory Activity of GZD856
The potency of GZD856 has been quantified against both its primary kinase targets and a variety of cancer cell lines. The following tables summarize the key inhibitory concentrations (IC50) reported in the literature.
Table 1: In Vitro Kinase Inhibitory Activity of GZD856
| Target Kinase | IC50 (nM) |
| Bcr-Abl (native) | 19.9[1][2] |
| Bcr-Abl (T315I mutant) | 15.4[1][2] |
| PDGFRα | 68.6[2] |
| PDGFRβ | 136.6[2] |
Table 2: Anti-proliferative Activity of GZD856 in Cancer Cell Lines
| Cell Line | Expressed Kinase(s) | IC50 (nM) |
| K562 | Bcr-Abl (native) | 2.2[1] |
| K562R (Q252H) | Bcr-Abl (mutant) | 67.0[2] |
| Ba/F3 | Bcr-Abl (wild-type) | 0.64[1] |
| Ba/F3 | Bcr-Abl (T315I mutant) | 10.8[1] |
| H1703 | PDGFRα | - |
| A549 | PDGFRβ | - |
Note: IC50 values for H1703 and A549 cell lines are not explicitly provided in the search results, but GZD856 was shown to inhibit their proliferation and downstream signaling.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly performed when studying the effects of GZD856 on kinase signaling.
In Vitro Kinase Activity Assay (Z'-Lyte™ Assay)
This protocol is adapted from the FRET-based Z'-Lyte™ kinase assay system used to determine the IC50 values of GZD856 against Bcr-Abl and its T315I mutant.[1]
Materials:
-
Recombinant Bcr-Abl (wild-type) and Bcr-Abl (T315I) enzymes
-
Z'-Lyte™ Tyr 2 Peptide substrate (2 µM)
-
ATP (10 µM for wild-type, 5 µM for T315I mutant)
-
Kinase buffer (50 mM HEPES, pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)
-
GZD856 formic (in DMSO)
-
Z'-Lyte™ Development Reagent
-
Z'-Lyte™ Stop Reagent
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of GZD856 in DMSO.
-
In a 384-well plate, add 2.5 µL of the GZD856 dilutions.
-
Add 5 µL of the respective Bcr-Abl enzyme and Z'-Lyte™ Tyr 2 Peptide substrate mix in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of the appropriate ATP concentration in kinase buffer.
-
Incubate the reaction at room temperature for 1 hour.
-
Add 5 µL of the Z'-Lyte™ Development Reagent to each well.
-
Incubate at room temperature for 1 hour.
-
Add 5 µL of the Z'-Lyte™ Stop Reagent to each well.
-
Read the plate on a fluorescence plate reader with excitation at 400 nm and emission at 445 nm (Coumarin) and 520 nm (Fluorescein).
-
Calculate the emission ratio and determine the percent inhibition. Plot the percent inhibition against the GZD856 concentration to determine the IC50 value.
Western Blot Analysis of Kinase Signaling
This protocol outlines the steps to analyze the phosphorylation status of key proteins in the Bcr-Abl and PDGFR signaling pathways following GZD856 treatment.[1]
Materials:
-
Cancer cell lines (e.g., K562, Ba/F3, H1703, A549)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Abl, anti-Abl, anti-p-Crkl, anti-Crkl, anti-p-STAT5, anti-STAT5, anti-p-PDGFRα, anti-PDGFRα, anti-p-PDGFRβ, anti-PDGFRβ, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and allow them to adhere (for adherent cells) or grow to a suitable density.
-
Treat cells with various concentrations of GZD856 for the desired time (e.g., 4 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended starting dilution is 1:1000.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000 to 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the effect of GZD856 on protein phosphorylation.
Cell Proliferation Assay (CCK-8 Assay)
This protocol describes how to measure the anti-proliferative effects of GZD856 on cancer cell lines using the Cell Counting Kit-8 (CCK-8).[1]
Materials:
-
Cancer cell lines
-
This compound
-
Cell culture medium
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Allow the cells to attach and grow for 24 hours.
-
Add 10 µL of serial dilutions of GZD856 to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the GZD856 concentration to determine the IC50 value.
Visualizing GZD856's Impact on Kinase Signaling
The following diagrams, generated using Graphviz, illustrate the signaling pathways inhibited by GZD856 and a general experimental workflow.
Caption: Inhibition of the Bcr-Abl signaling pathway by GZD856.
Caption: Inhibition of the PDGFR signaling pathway by GZD856.
Caption: General experimental workflow for studying GZD856.
Conclusion
References
Preliminary Efficacy of GZD856 Formic: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary efficacy of GZD856, focusing on its potent inhibitory activity against BCR-ABL kinase, including the clinically relevant T315I mutation. GZD856, particularly as its formate salt (GZD856 formic) to enhance solubility and stability, has demonstrated significant anti-neoplastic properties in preclinical models of Chronic Myeloid Leukemia (CML). This document outlines the quantitative data from key studies, details the experimental methodologies employed, and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Efficacy Data
The preclinical efficacy of GZD856 has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings for easy comparison.
In Vitro Kinase and Antiproliferative Activity of GZD856
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| Native Bcr-Abl | Kinase Activity | 19.9 | [1] |
| Bcr-Abl (T315I mutant) | Kinase Activity | 15.4 | [1] |
| PDGFRα | Kinase Activity | 68.6 | |
| PDGFRβ | Kinase Activity | 136.6 | |
| K562 (Bcr-Abl positive) | Antiproliferation | 2.2 | [1] |
| Ba/F3 (Bcr-Abl WT) | Antiproliferation | 0.64 | [2] |
| Ba/F3 (Bcr-Abl T315I) | Antiproliferation | 10.8 | [2] |
In Vivo Tumor Growth Inhibition by GZD856
| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| K562 | GZD856 | 10 mg/kg/day (p.o.) | Potent suppression | [1] |
| Ba/F3 (Bcr-Abl T315I) | GZD856 | 20 mg/kg/day (p.o.) | Dose-dependent inhibition | [1] |
| Ba/F3 (Bcr-Abl T315I) | GZD856 | 50 mg/kg/day (p.o.) | Dose-dependent inhibition | [1] |
Pharmacokinetic Profile of GZD856 in Rats
| Parameter | Intravenous (5 mg/kg) | Oral (25 mg/kg) |
| Cmax | 934.38 µg/L | 899.5 µg/L |
| T1/2 | 19.97 h | 22.2 h |
| AUC0-∞ | 8165.8 µg/L*h | - |
| Oral Bioavailability | - | 78% |
Core Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot Analysis for Bcr-Abl Signaling
Objective: To determine the effect of GZD856 on the phosphorylation of Bcr-Abl and its downstream signaling proteins.
Protocol:
-
Cell Culture and Treatment: K562 and Ba/F3 cells (expressing wild-type or T315I mutant Bcr-Abl) are cultured in appropriate media. Cells are treated with varying concentrations of GZD856 for 4 hours.
-
Cell Lysis: Following treatment, cells are harvested and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prepare whole-cell lysates.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the Bradford or BCA assay, to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-40 µg) from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for phosphorylated Bcr-Abl (p-Bcr-Abl), total Bcr-Abl, phosphorylated Crkl (p-Crkl), total Crkl, phosphorylated STAT5 (p-STAT5), total STAT5, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation. Antibody dilutions are optimized as per manufacturer's recommendations, typically ranging from 1:500 to 1:2000.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and captured using an imaging system. The intensity of the bands is quantified using densitometry software.
In Vivo Xenograft Studies in Nude Mice
Objective: To evaluate the in vivo anti-tumor efficacy of GZD856 in mouse models of CML.
Protocol:
-
Animal Models: Athymic BALB/c nude mice (4-6 weeks old) are used for these studies.
-
Cell Preparation and Implantation:
-
K562 or Ba/F3-T315I cells are harvested during the logarithmic growth phase.
-
A suspension of one million cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is prepared.
-
The cell suspension is subcutaneously injected into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Tumor growth is monitored regularly by measuring the length and width of the tumor with digital calipers.
-
Tumor volume is calculated using the formula: Volume = (width)² × length / 2.[3]
-
-
Drug Administration:
-
Once the tumors reach a palpable size (e.g., 75-150 mm³), the mice are randomized into treatment and control groups.[4]
-
GZD856 is administered orally via gavage at the specified doses (e.g., 10, 20, or 50 mg/kg/day) for a defined period (e.g., 16 consecutive days).[1] A vehicle control group receives the formulation excipients only.
-
-
Efficacy Evaluation:
-
Tumor volumes and body weights are measured throughout the study.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.
-
-
Pharmacodynamic Analysis (Optional): Tumor tissues can be collected at the end of the study for pharmacodynamic biomarker analysis, such as Western blotting, to confirm target engagement in vivo.
Visualizing the Mechanism of Action
To illustrate the biological context of GZD856's efficacy, the following diagrams have been generated using the DOT language.
GZD856 Experimental Workflow
Caption: Workflow of preclinical evaluation for GZD856.
BCR-ABL Signaling Pathway and GZD856 Inhibition
Caption: GZD856 inhibits the oncogenic BCR-ABL signaling cascade.
References
- 1. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 4. K562 Xenograft Model - Altogen Labs [altogenlabs.com]
Methodological & Application
Application Notes and Protocols for GZD856 Formic Acid Salt with K562 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GZD856 is a potent, orally bioavailable inhibitor of the Bcr-Abl tyrosine kinase, including the gatekeeper T315I mutant, which is a common cause of resistance to first and second-generation tyrosine kinase inhibitors (TKIs) in the treatment of Chronic Myeloid Leukemia (CML).[1][2][3] The K562 cell line, derived from a CML patient in blast crisis, is a widely used model for studying the efficacy of Bcr-Abl inhibitors. This document provides a detailed in vitro protocol for the use of GZD856 formic acid salt in experiments with K562 cells. The formic acid salt of GZD856 offers enhanced water solubility and stability, making it suitable for in vitro studies.[4]
Mechanism of Action
GZD856 exerts its anti-leukemic effect by directly inhibiting the kinase activity of Bcr-Abl. This inhibition blocks the downstream signaling pathways that are constitutively activated in CML, leading to the suppression of cell proliferation and induction of apoptosis. Specifically, GZD856 has been shown to inhibit the phosphorylation of Bcr-Abl and its downstream effectors, including Crkl and STAT5, in K562 cells in a dose-dependent manner.[1][3]
Quantitative Data Summary
The following table summarizes the reported IC50 values for GZD856 in various Bcr-Abl expressing cell lines, demonstrating its high potency against both wild-type and mutant Bcr-Abl.
| Cell Line | Bcr-Abl Genotype | GZD856 IC50 (nM) | Reference |
| K562 | Bcr-Abl WT | 2.2 | [1][3][4] |
| K562R | Bcr-Abl Q252H | 67.0 | [3][4] |
| Ba/F3 | Bcr-Abl WT | 0.64 | [1][3][4] |
| Ba/F3 | Bcr-Abl T315I | 10.8 | [1][3][4] |
Experimental Protocols
K562 Cell Culture
-
Cell Line: K562 (ATCC® CCL-243™)
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: K562 cells grow in suspension. Subculture every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
Preparation of this compound Acid Salt Stock Solution
-
Solvent: Due to its salt form, this compound acid salt should be readily soluble in sterile, nuclease-free water or DMSO. It is recommended to first attempt dissolution in water. If solubility is limited, use DMSO.
-
Stock Concentration: Prepare a 10 mM stock solution. For example, dissolve the appropriate amount of this compound acid salt in the chosen solvent.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Cell Viability Assay (MTT Assay)
This protocol is for a 96-well plate format.
-
Cell Seeding: Seed K562 cells at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of growth medium.
-
Drug Treatment: Prepare serial dilutions of this compound acid salt from the stock solution in growth medium. Add the desired final concentrations of GZD856 to the wells. Include a vehicle control (medium with the same concentration of solvent used for the drug, e.g., water or DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Bcr-Abl Signaling
-
Cell Treatment: Seed K562 cells in 6-well plates at a density of 1 x 10^6 cells/well. Treat the cells with various concentrations of GZD856 (e.g., 0, 10, 50, 100 nM) for 4-6 hours.
-
Cell Lysis: Harvest the cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Bcr-Abl, Bcr-Abl, p-Crkl, Crkl, p-STAT5, STAT5, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Experimental workflow for in vitro evaluation of GZD856 in K562 cells.
References
- 1. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
GZD856 Formic Acid Salt: Application Notes and Protocols for Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GZD856 is a potent, orally bioavailable inhibitor of Bcr-Abl tyrosine kinase, including the gatekeeper T315I mutant, which confers resistance to many first and second-generation tyrosine kinase inhibitors (TKIs) in the treatment of Chronic Myeloid Leukemia (CML).[1][2] GZD856 also demonstrates inhibitory activity against PDGFRα/β.[3][4] This document provides detailed application notes and protocols for the use of the formic acid salt of GZD856 in mouse xenograft models, a form noted for its enhanced water solubility and stability.[3]
Mechanism of Action
GZD856 effectively suppresses the kinase activity of both native Bcr-Abl and the T315I mutant.[1][2] This inhibition blocks the downstream signaling pathways that are critical for the proliferation and survival of Bcr-Abl positive cancer cells. Specifically, GZD856 has been shown to inhibit the phosphorylation of Crkl (v-crk sarcoma virus CT10 oncogene homolog (avian)-like) and STAT5 (Signal Transducer and Activator of Transcription 5), key downstream effectors of the Bcr-Abl signaling cascade.[1]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of GZD856 in various cancer models.
Table 1: In Vitro IC50 Values of GZD856
| Cell Line/Target | IC50 (nM) | Reference |
| Bcr-Abl (native) | 19.9 | [1] |
| Bcr-Abl (T315I mutant) | 15.4 | [1] |
| K562 (CML) | 2.2 | [1] |
| Ba/F3WT | 0.64 | [1][2] |
| Ba/F3T315I | 10.8 | [1][2] |
| PDGFRα | 68.6 | [3][4] |
| PDGFRβ | 136.6 | [3][4] |
Table 2: In Vivo Efficacy of GZD856 in Mouse Xenograft Models
| Xenograft Model | GZD856 Dosage (Oral Gavage) | Treatment Duration | Outcome | Reference |
| K562 (CML) | 10 mg/kg/day | 16 days | Almost complete tumor eradication | [1] |
| Ba/F3T315I | 20 mg/kg/day | 16 days | No obvious tumor inhibition | [1] |
| Ba/F3T315I | 50 mg/kg/day | 16 days | ~90% tumor regression | [1] |
| H1703 (Lung Cancer) | 10 mg/kg/day | 16 days | 20.8% Tumor Growth Inhibition (TGI) | [3] |
| H1703 (Lung Cancer) | 30 mg/kg/day | 16 days | 74.1% TGI | [3] |
| A549 (Lung Cancer) | 30 mg/kg/day | 16 days | 51.1% TGI | [3] |
Experimental Protocols
Mouse Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous xenograft model using K562 cells.
-
Cell Culture : Culture K562 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
Animal Models : Use immunodeficient mice (e.g., BALB/c nude or SCID mice), aged 6-8 weeks.
-
Cell Implantation :
-
Harvest K562 cells during the logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a sterile solution, such as normal saline, at a concentration of 2.5 x 107 cells/mL.[1]
-
Subcutaneously inject 0.2 mL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring :
Preparation and Administration of GZD856 Formic Salt
-
Vehicle Preparation : A commonly used vehicle for oral administration of GZD856 consists of:
-
1% DMSO
-
22.5% Cremophor
-
7.5% ethanol
-
69% Normal Saline[1]
-
-
GZD856 Formulation :
-
The formic acid salt of GZD856 is recommended to enhance solubility.
-
Calculate the required amount of this compound salt based on the desired dosage (e.g., 10, 20, or 50 mg/kg).
-
Dissolve the this compound salt in the prepared vehicle.
-
-
Administration :
-
Administer the GZD856 formulation to the mice via oral gavage once daily.
-
The volume of administration should be based on the mouse's body weight (e.g., 10 mL/kg).
-
Treat a control group with the vehicle only.
-
-
Monitoring :
Conclusion
GZD856, particularly in its formic acid salt form, is a promising therapeutic agent for cancers driven by Bcr-Abl, including those with the T315I resistance mutation. The protocols outlined in this document provide a framework for conducting in vivo studies to evaluate the efficacy of GZD856 in mouse xenograft models. Careful adherence to these methodologies will ensure reproducible and reliable results for preclinical drug development.
References
- 1. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for GZD856 Formic in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GZD856 is a potent, orally active inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR) α/β and Bcr-Abl tyrosine kinases, including the T315I mutant which confers resistance to some first-generation inhibitors.[1][2] The formic acid salt of GZD856 is often used in research due to its potential for enhanced water solubility and stability.[1] These application notes provide detailed protocols for the dissolution of GZD856 formic in Dimethyl Sulfoxide (DMSO) for use in in vitro cell culture experiments.
Data Presentation
The following table summarizes key quantitative data for this compound relevant to its use in cell culture.
| Parameter | Value | Source(s) |
| Target(s) | PDGFRα, PDGFRβ, Bcr-Abl (including T315I mutant) | [1][2] |
| IC₅₀ (PDGFRα) | 68.6 nM | [1][2] |
| IC₅₀ (PDGFRβ) | 136.6 nM | [1][2] |
| IC₅₀ (native Bcr-Abl) | 19.9 nM | [1][2] |
| IC₅₀ (Bcr-Abl T315I) | 15.4 nM | [1][2] |
| Molecular Weight | 578.58 g/mol | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage of Powder | 2 years at -20°C | [2] |
| Storage of DMSO Stock | 2 weeks at 4°C, 6 months at -80°C | [2] |
Experimental Protocols
Protocol for Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration stock is essential for minimizing the final DMSO concentration in cell culture media, which should typically be below 0.5% to avoid cytotoxicity.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
(Optional) Ultrasonic water bath
-
(Optional) 37°C water bath
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to maintain the sterility of the stock solution.
-
Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, weigh 5.79 mg of this compound (Molecular Weight: 578.58 g/mol ).
-
Dissolving: Add the appropriate volume of sterile, anhydrous DMSO to the weighed this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Vortex the solution vigorously until the powder is completely dissolved. If the compound does not readily dissolve, gentle warming in a 37°C water bath or sonication in an ultrasonic water bath for a short period can aid dissolution. Visually inspect the solution to ensure there are no visible particulates.
-
Sterilization (Optional): For highly sensitive cell culture applications, the DMSO stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the concentrated stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term storage (up to 2 weeks).[2]
Protocol for Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the concentrated DMSO stock solution into cell culture medium to achieve the desired final working concentration for treating cells.
Materials:
-
10 mM this compound in DMSO stock solution
-
Complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Determine Final Concentration: Based on the IC₅₀ values for your target and cell line, determine the desired final concentrations for your experiment. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
-
Serial Dilutions: Prepare serial dilutions of the 10 mM stock solution in complete cell culture medium. It is crucial to add the DMSO stock solution to the medium and mix immediately to avoid precipitation.
-
Important: The final concentration of DMSO in the cell culture medium should be kept constant across all treatments, including the vehicle control, and should ideally be below 0.5%.[3]
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without GZD856) to the cell culture medium as used for the highest concentration of GZD856.
-
Cell Treatment: Remove the existing medium from your cultured cells and replace it with the medium containing the desired final concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration.
Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
GZD856 Signaling Pathway Inhibition: Bcr-Abl
Caption: GZD856 inhibits the Bcr-Abl signaling pathway.
GZD856 Signaling Pathway Inhibition: PDGFR
Caption: GZD856 inhibits PDGFR-mediated signaling pathways.
References
Application Notes and Protocols: Western Blot Analysis of GZD856 Formic Acid Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GZD856 is a potent, orally bioavailable inhibitor of Bcr-Abl, including the T315I mutation that confers resistance to many tyrosine kinase inhibitors used in the treatment of Chronic Myeloid Leukemia (CML).[1][2] Understanding the cellular response to GZD856 is crucial for elucidating its mechanism of action and identifying potential biomarkers of response and resistance. Western blotting is a fundamental technique to analyze changes in protein expression and phosphorylation, providing insights into the signaling pathways affected by GZD856.[1] This document provides a detailed protocol for performing Western blot analysis on cells treated with GZD856, with a specific focus on incorporating a formic acid treatment step. Formic acid can be a useful reagent for the solubilization of protein aggregates that may form as a result of cellular stress or drug treatment. However, caution is advised as formic acid can modify amino acid residues, potentially altering antibody epitopes.[3] Therefore, it is recommended to keep formic acid solutions ice-cold to minimize this risk.[3]
GZD856 Mechanism of Action and Key Signaling Pathways
GZD856 effectively suppresses the kinase activity of both wild-type Bcr-Abl and the T315I mutant.[1][2] This inhibition blocks the downstream signaling pathways that are constitutively activated by Bcr-Abl, leading to the suppression of proliferation and induction of apoptosis in Bcr-Abl positive cells.[1] Key downstream targets of the Bcr-Abl signaling pathway that can be monitored by Western blot include:
-
Phospho-Bcr-Abl (p-Bcr-Abl): Direct target of GZD856 inhibition.
-
Phospho-Crkl (p-Crkl): A major substrate of Bcr-Abl, its phosphorylation is a reliable indicator of Bcr-Abl kinase activity.
-
Phospho-STAT5 (p-STAT5): A critical downstream effector of Bcr-Abl that promotes cell survival and proliferation.
Inhibition of these phosphorylation events by GZD856 is expected to be dose-dependent.[1]
Data Presentation
The following table summarizes the expected quantitative changes in protein expression and phosphorylation following treatment with GZD856. Data is presented as a hypothetical fold change relative to an untreated vehicle control.
| Target Protein | Cellular Process | Expected Fold Change (GZD856 vs. Control) |
| p-Bcr-Abl | Bcr-Abl Signaling | < 0.5 |
| p-Crkl | Bcr-Abl Signaling | < 0.5 |
| p-STAT5 | Bcr-Abl Signaling | < 0.5 |
| Cleaved PARP | Apoptosis | > 2.0 |
| β-actin | Loading Control | 1.0 |
Experimental Protocols
I. Cell Culture and GZD856 Treatment
-
Cell Seeding: Plate Bcr-Abl positive cells (e.g., K562, Ba/F3-p210-WT, Ba/F3-p210-T315I) in appropriate culture vessels at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat cells with varying concentrations of GZD856 (e.g., 0, 1, 10, 100 nM) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 24 hours).
II. Cell Lysis and Protein Extraction with Formic Acid
This protocol is designed for a 6-well plate format. Adjust volumes accordingly for other formats.
-
Cell Harvest: Place the culture dish on ice. Aspirate the culture medium and wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Cell Lysis: Aspirate the PBS. Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube. For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.
-
Formic Acid Treatment (Optional): If protein aggregation is suspected, add ice-cold formic acid to the lysate to a final concentration of 70%. This step should be performed in a chemical fume hood. Vortex briefly.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
III. Protein Quantification
-
Assay Selection: Determine the protein concentration of each sample using a standard protein assay such as the Bicinchoninic Acid (BCA) assay.
-
Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., Bovine Serum Albumin).
-
Measurement: Measure the absorbance of the standards and samples according to the assay manufacturer's instructions.
-
Calculation: Determine the protein concentration of each sample based on the standard curve.
IV. Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and heat the samples at 95°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[4]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-Bcr-Abl, anti-p-Crkl, anti-p-STAT5, anti-cleaved PARP, anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.[4]
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: GZD856 inhibits the Bcr-Abl signaling pathway.
Caption: Experimental workflow for Western blot analysis.
References
- 1. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes: Cellular Proliferation Assay Using GZD856 Formic
Application Notes and Protocols for In Vivo Study of GZD856 in Chronic Myeloid Leukemia (CML)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting an in vivo study to evaluate the efficacy of GZD856, a potent Bcr-Abl tyrosine kinase inhibitor, in mouse xenograft models of Chronic Myeloid Leukemia (CML). GZD856 has demonstrated significant activity against both wild-type Bcr-Abl and the T315I mutant, a common mechanism of resistance to first and second-generation TKIs.[1][2]
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the t(9;22) chromosomal translocation, which forms the Philadelphia chromosome and the subsequent Bcr-Abl fusion oncoprotein.[3] The constitutive tyrosine kinase activity of Bcr-Abl is the primary driver of CML pathogenesis.[3] While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, the emergence of resistance, particularly due to the T315I "gatekeeper" mutation, remains a significant clinical challenge.[2][4] GZD856 is a novel, orally bioavailable Bcr-Abl inhibitor designed to overcome this resistance.[1][2] In vitro studies have shown that GZD856 potently inhibits the kinase activity of both native Bcr-Abl and the T315I mutant, with IC50 values of 19.9 nM and 15.4 nM, respectively.[1] It also effectively suppresses the proliferation of CML cell lines, including K562 (Bcr-Abl positive) and Ba/F3 cells expressing the Bcr-Abl T315I mutation.[1][2]
This document outlines the in vivo study design to assess the anti-tumor efficacy of GZD856 in established CML xenograft models.
Data Presentation
Table 1: In Vitro Inhibitory Activity of GZD856
| Cell Line | Bcr-Abl Status | GZD856 IC50 (nM) | Imatinib IC50 (nM) | Nilotinib IC50 (nM) | Ponatinib IC50 (nM) |
| K562 | Wild-type | 2.2 | 189 | 6.5 | 0.5 |
| Ba/F3 WT | Wild-type | 0.64 | 500 | 22 | 0.16 |
| Ba/F3 T315I | T315I Mutant | 10.8 | 10,160 | 1461 | 6.5 |
| K562R (Q252H) | Q252H Mutant | 67.0 | 6050 | 350 | ND |
| MOLT-4 | Bcr-Abl Negative | 499.4 | 48,500 | 20,400 | 7.8 |
| U937 | Bcr-Abl Negative | 2001.0 | 16,000 | 9520 | 1.0 |
| ND: Not Detected. Data sourced from a study on the synthesis and identification of GZD856.[1] |
Table 2: In Vivo Study Design for GZD856 in CML Xenograft Models
| Parameter | K562 Xenograft Model | Ba/F3 Bcr-Abl T315I Xenograft Model |
| Animal Model | Immunodeficient mice (e.g., BALB/c nude or SCID) | Immunodeficient mice (e.g., BALB/c nude or SCID) |
| Cell Line | K562 (human CML, Bcr-Abl positive) | Ba/F3 (murine pro-B) engineered to express human Bcr-Abl T315I |
| Cell Inoculation | Subcutaneous injection of 5 x 10^6 cells | Subcutaneous injection of 1 x 10^7 cells |
| Tumor Volume at Treatment Start | ~100-200 mm³ | ~100-200 mm³ |
| Treatment Groups | 1. Vehicle Control2. GZD856 (10 mg/kg/day)3. Imatinib (50 mg/kg/day) | 1. Vehicle Control2. GZD856 (20 mg/kg/day)3. GZD856 (50 mg/kg/day)4. Imatinib (100 mg/kg/day) |
| Administration Route | Oral gavage | Oral gavage |
| Treatment Duration | 16 consecutive days | 16 consecutive days |
| Primary Endpoint | Tumor growth inhibition | Tumor growth inhibition/regression |
| Secondary Endpoints | Body weight, clinical signs of toxicity, survival | Body weight, clinical signs of toxicity, survival |
| Pharmacodynamic Analysis | Western blot for p-Bcr-Abl, p-Crkl, p-STAT5 in tumor tissue | Western blot for p-Bcr-Abl, p-Crkl, p-STAT5 in tumor tissue |
| This table is a composite based on published preclinical studies of GZD856.[1][4] |
Experimental Protocols
Animal Husbandry and Acclimatization
-
Animals: Female immunodeficient mice (e.g., BALB/c nude or SCID), 6-8 weeks old.
-
Housing: House animals in sterile, filter-topped cages with autoclaved bedding, food, and water. Maintain a 12-hour light/dark cycle, controlled temperature (22 ± 2°C), and humidity (55 ± 10%).
-
Acclimatization: Allow animals to acclimatize for at least one week before experimental manipulation.
Cell Culture and Preparation for Inoculation
-
K562 Cells: Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Ba/F3 Bcr-Abl T315I Cells: Culture Ba/F3 cells stably expressing Bcr-Abl T315I in RPMI-1640 medium with 10% FBS, 1% penicillin-streptomycin, and an appropriate concentration of a selection antibiotic (e.g., puromycin) to maintain expression.
-
Preparation: On the day of inoculation, harvest cells during the logarithmic growth phase. Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS). Resuspend the final cell pellet in PBS or a suitable matrix (e.g., Matrigel) at the desired concentration for injection.
Xenograft Tumor Implantation
-
Procedure: Anesthetize the mice. Subcutaneously inject the prepared cell suspension into the right flank of each mouse.
-
Monitoring: Monitor the animals for tumor development. Begin caliper measurements of the tumors every 2-3 days once they become palpable. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
Drug Formulation and Administration
-
GZD856 Formulation: Prepare a suspension of GZD856 in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Imatinib Formulation: Prepare a solution or suspension of imatinib in an appropriate vehicle (e.g., sterile water).
-
Administration: Once tumors reach the target volume, randomize the mice into treatment groups. Administer the designated treatments daily via oral gavage for the duration of the study (16 days).[1]
Efficacy and Toxicity Monitoring
-
Tumor Growth: Measure tumor dimensions with calipers every two days throughout the treatment period.[1]
-
Body Weight: Record the body weight of each animal every two days as a general indicator of toxicity.
-
Clinical Observations: Monitor the animals daily for any clinical signs of distress or toxicity, such as changes in posture, activity, or grooming.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or at the end of the 16-day treatment period.
Pharmacodynamic Analysis (Western Blot)
-
Sample Collection: At the end of the study, euthanize the animals and excise the tumors.
-
Protein Extraction: Homogenize a portion of the tumor tissue in lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a standard assay (e.g., BCA).
-
Western Blotting:
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of Bcr-Abl, Crkl, and STAT5 overnight at 4°C.[1]
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Mandatory Visualizations
Caption: GZD856 inhibits the Bcr-Abl kinase, blocking downstream signaling through Crkl and STAT5.
Caption: Experimental workflow for the in vivo evaluation of GZD856 in CML xenograft models.
References
- 1. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. haematologica.org [haematologica.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for GZD856-Formic Acid in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
GZD856 is a potent, orally bioavailable inhibitor of the Bcr-Abl tyrosine kinase, including the gatekeeper T315I mutant, which confers resistance to many first and second-generation inhibitors in the treatment of Chronic Myeloid Leukemia (CML).[1] The chemical structure of GZD856 incorporates a terminal alkyne group, a key functional handle for "click chemistry" applications. This feature allows for the facile and specific attachment of reporter tags, such as biotin or fluorescent dyes, enabling the use of GZD856 as a chemical probe for various proteomic studies.
This document provides detailed application notes and protocols for the use of a GZD856-alkyne probe, derived from GZD856 formic acid salt, in proteomics to identify and characterize its protein targets. The methodologies described herein leverage the power of click chemistry for Activity-Based Protein Profiling (ABPP) and target engagement studies.
Principle of GZD856-Alkyne Probe in Proteomics
The central principle involves the use of a GZD856-alkyne probe to covalently or non-covalently label its protein targets in a complex biological sample (e.g., cell lysate or intact cells). The alkyne handle on the probe then allows for the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click reaction.[2] This reaction attaches a reporter molecule containing a complementary azide group, such as biotin-azide for affinity purification or a fluorescent-azide for imaging. The labeled proteins can then be enriched, identified, and quantified using mass spectrometry-based proteomics.
Application Note 1: Target Identification and Profiling of GZD856
This application focuses on the identification of the direct and indirect cellular targets of GZD856. By understanding the complete target profile, researchers can gain insights into its mechanism of action, potential off-target effects, and biomarkers of response.
Experimental Workflow
The overall workflow for target identification using a GZD856-alkyne probe is as follows:
Caption: Workflow for target identification using a GZD856-alkyne probe.
Protocol: Activity-Based Protein Profiling (ABPP) for GZD856 Target Identification
This protocol outlines the steps for identifying the cellular targets of a GZD856-alkyne probe in a human CML cell line (e.g., K562).
Materials:
-
This compound acid salt
-
GZD856-alkyne probe (synthesized from GZD856)
-
K562 cells
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Biotin-Azide
-
Click Chemistry Reaction Buffer Components:
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
-
Streptavidin-agarose beads
-
Wash Buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Ammonium bicarbonate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
Procedure:
-
Cell Culture and Treatment:
-
Culture K562 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Treat cells with the GZD856-alkyne probe at a final concentration of 1-10 µM for 2-4 hours. Include a vehicle control (e.g., DMSO).
-
For competition experiments, pre-incubate cells with an excess of this compound acid salt (e.g., 100 µM) for 1 hour before adding the GZD856-alkyne probe.
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation, wash twice with cold DPBS, and lyse in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Click Chemistry Reaction:
-
To 1 mg of protein lysate, add the following click chemistry reagents in order:
-
Biotin-Azide (final concentration 100 µM)
-
TCEP (final concentration 1 mM)
-
TBTA (final concentration 100 µM)
-
CuSO₄ (final concentration 1 mM)
-
-
Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.
-
-
Enrichment of Labeled Proteins:
-
Add pre-washed streptavidin-agarose beads to the reaction mixture and incubate for 2 hours at 4°C with rotation to capture biotinylated proteins.
-
Wash the beads sequentially with wash buffers of increasing stringency (e.g., 1% SDS in PBS, 4 M urea in PBS, and finally PBS) to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in 50 mM ammonium bicarbonate.
-
Reduce the proteins with DTT (10 mM) for 30 minutes at 56°C.
-
Alkylate with IAA (20 mM) for 30 minutes at room temperature in the dark.
-
Digest the proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Collect the supernatant containing the tryptic peptides.
-
Acidify the peptides with formic acid.
-
Analyze the peptides by nano-LC-MS/MS.
-
-
Data Analysis:
-
Search the raw MS data against a human protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).
-
Identify proteins that are significantly enriched in the GZD856-alkyne probe-treated sample compared to the vehicle control and the competition sample.
-
Hypothetical Quantitative Data
The following table represents hypothetical data from a quantitative proteomics experiment to identify targets of a GZD856-alkyne probe. Values are represented as Log2 fold change of protein abundance in the probe-treated sample relative to the control.
| Protein ID | Gene Name | Log2 Fold Change (Probe/Control) | p-value | Function |
| P00519 | ABL1 | 4.5 | <0.001 | Tyrosine kinase, primary target |
| Q15078 | LYN | 2.8 | <0.01 | Tyrosine kinase, off-target |
| P42336 | CSK | 2.5 | <0.01 | Tyrosine kinase, off-target |
| P06239 | HCK | 2.1 | <0.05 | Tyrosine kinase, off-target |
| P27361 | FYN | 1.9 | <0.05 | Tyrosine kinase, off-target |
Application Note 2: Target Engagement and Occupancy Studies
This application focuses on quantifying the extent to which GZD856 engages its targets in a cellular context. This is crucial for understanding the dose-dependent effects of the drug and for establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
Logical Relationship of Target Engagement
Caption: Logic for determining target engagement of GZD856.
Protocol: Competitive ABPP for GZD856 Target Engagement
This protocol allows for the determination of the in-cell target engagement and potency (IC₅₀) of GZD856.
Procedure:
-
Cell Culture and Drug Treatment:
-
Seed K562 cells in multiple flasks.
-
Treat the cells with a serial dilution of this compound acid salt (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for 2 hours.
-
-
Probe Labeling:
-
Add a fixed, sub-saturating concentration of the GZD856-alkyne probe (e.g., 1 µM) to each flask and incubate for an additional 2 hours.
-
-
Lysis, Click Chemistry, Enrichment, and Digestion:
-
Follow steps 2-5 from the ABPP target identification protocol for each treatment condition.
-
-
LC-MS/MS Analysis and Data Processing:
-
Analyze the tryptic peptides from each condition by LC-MS/MS.
-
Use a quantitative proteomics approach (e.g., label-free quantification or TMT labeling) to determine the relative abundance of the probe-labeled proteins in each sample.
-
-
Data Analysis and IC₅₀ Determination:
-
For each identified target, plot the relative abundance of the probe-labeled protein as a function of the this compound acid salt concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value for target engagement.
-
Hypothetical Target Engagement Data
| Target Protein | In-Cell Target Engagement IC₅₀ (nM) |
| Bcr-Abl | 15 |
| LYN | 250 |
| CSK | 400 |
Signaling Pathway Context
GZD856 primarily targets the constitutively active Bcr-Abl kinase, which drives the proliferation and survival of CML cells through various downstream signaling pathways.
Caption: Simplified Bcr-Abl signaling and the inhibitory action of GZD856.
Conclusion
The use of a GZD856-alkyne probe in conjunction with click chemistry and mass spectrometry provides a powerful platform for in-depth proteomics studies. These methods enable the comprehensive identification of cellular targets, elucidation of off-target effects, and quantification of target engagement. The protocols and data presented here serve as a guide for researchers to leverage this technology for advancing our understanding of GZD856's mechanism of action and for the development of more selective and effective cancer therapeutics.
References
Application Notes and Protocols for GZD856 Formic Stock Solution Preparation
For: Researchers, scientists, and drug development professionals.
Introduction to GZD856
GZD856 is a potent, orally active inhibitor targeting multiple tyrosine kinases. It is notably effective against Platelet-Derived Growth Factor Receptors alpha and beta (PDGFRα/β) and the fusion protein Bcr-Abl, including the T315I mutant which confers resistance to some first-generation tyrosine kinase inhibitors like imatinib.[1][2][3] The T315I mutation is a significant challenge in the treatment of Chronic Myelogenous Leukemia (CML).[2][3] GZD856 has demonstrated anti-proliferative activity in various cancer cell lines and antitumor effects in preclinical xenograft models.[1][2]
The formic acid salt of GZD856, referred to as GZD856 formic, is often used in research. Salt forms of small molecules are common in drug development as they can enhance properties such as solubility and stability compared to the freebase form.[1] These improved characteristics are advantageous for creating stock solutions for in vitro and in vivo experiments.
Mechanism of Action and Signaling Pathways
GZD856 exerts its therapeutic effects by inhibiting the kinase activity of its targets, thereby blocking downstream signaling pathways crucial for cell proliferation and survival. In CML cells, GZD856 effectively suppresses the activation of Bcr-Abl and its downstream signaling proteins, including Crkl and STAT5.[2] In lung cancer cells, it has been shown to inhibit the phosphorylation of PDGFRα/β and downstream signaling through the AKT, ERK1/2, and STAT3 pathways.[1] This inhibition of key signaling cascades can lead to cell cycle arrest and apoptosis in sensitive cancer cells.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
GZD856 Administration in Animal Models of Lung Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GZD856 is a novel and potent inhibitor of Platelet-Derived Growth Factor Receptors alpha and beta (PDGFRα/β).[1] Research has demonstrated its potential as a therapeutic agent in lung cancer by targeting the PDGFR signaling pathway, which plays a crucial role in tumor growth and the recruitment of cancer-associated fibroblasts (CAFs).[1] Preclinical studies in animal models have shown that GZD856 can effectively suppress tumor growth and metastasis in lung cancer.[1] These application notes provide a summary of the key findings and detailed protocols for the administration of GZD856 in animal models of lung cancer based on published preclinical data.
Mechanism of Action and Signaling Pathway
GZD856 exerts its anti-cancer effects by inhibiting the kinase activity of PDGFRα and PDGFRβ. This blockade disrupts downstream signaling cascades that are critical for cell proliferation and migration in lung cancer cells.
Caption: GZD856 inhibits PDGFRα/β signaling to block lung cancer cell proliferation.
Efficacy of GZD856 in Lung Cancer Xenograft Models
The in vivo anti-tumor efficacy of GZD856 has been evaluated in xenograft mouse models using different lung cancer cell lines. The data demonstrates significant tumor growth inhibition.
Quantitative Data Summary
| Animal Model | Cell Line | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| Xenograft Mouse Model | H1703 (PDGFRα-amplified) | GZD856 | Not specified in abstract | Significant in vivo antitumor efficacy | [1] |
| Xenograft Mouse Model | A549 (PDGFRα(-)/PDGFRβ(+)) | GZD856 | Not specified in abstract | Efficiently inhibits in vivo growth | [1] |
| Orthotopic Mouse Model | A549 (PDGFRα(-)/PDGFRβ(+)) | GZD856 | Not specified in abstract | Efficiently inhibits metastasis | [1] |
Experimental Protocols
The following are detailed protocols for establishing lung cancer xenograft models and the subsequent administration of GZD856. These protocols are based on standard methodologies employed in preclinical oncology research.[2][3][4][5][6]
Experimental Workflow
Caption: Workflow for GZD856 efficacy studies in lung cancer xenograft models.
Protocol 1: Establishment of Subcutaneous Lung Cancer Xenograft Model
1. Cell Culture:
- Culture H1703 or A549 human lung cancer cells in appropriate media (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
- Harvest cells during the logarithmic growth phase.
2. Animal Handling:
- Use immunocompromised mice (e.g., BALB/c nude or NOD-SCID mice), 6-8 weeks old.
- Allow mice to acclimatize for at least one week before any experimental procedures.
3. Cell Implantation:
- Resuspend the harvested cancer cells in a sterile, serum-free medium or PBS.
- Inject approximately 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.
4. Tumor Growth Monitoring:
- Monitor the mice regularly for tumor formation.
- Once tumors are palpable, measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
- Randomize mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm^3).
Protocol 2: Administration of GZD856
1. Formulation of GZD856:
- Note: The specific formulation including the use of formic acid is not detailed in the provided search results. The following is a general protocol for oral gavage administration of a therapeutic agent.
- Prepare a stock solution of GZD856 in a suitable vehicle. Common vehicles for oral administration in preclinical studies include corn oil, 0.5% carboxymethylcellulose (CMC), or a solution containing DMSO, PEG300, and Tween 80.
- The final concentration of the dosing solution should be calculated based on the required dosage and the average body weight of the mice.
2. Dosing and Administration:
- Administer GZD856 orally via gavage once daily.
- The control group should receive the vehicle only, administered in the same volume and by the same route as the treatment group.
- The duration of treatment will depend on the study design but typically continues for several weeks or until the tumors in the control group reach a predetermined endpoint.
3. Monitoring and Endpoint:
- Continue to monitor tumor volume and body weight of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors.
- Measure the final tumor weight and volume.
- Tumor tissue can be collected for further analysis, such as immunohistochemistry for biomarkers of PDGFR pathway activity.
Conclusion
GZD856 has demonstrated promising anti-tumor and anti-metastatic activity in preclinical animal models of lung cancer. The protocols outlined above provide a framework for conducting in vivo studies to further evaluate the efficacy and mechanism of action of GZD856. Further research is warranted to establish the optimal dosing and to explore its potential in combination with other anti-cancer therapies.
References
- 1. GZD856, a novel potent PDGFRα/β inhibitor, suppresses the growth and migration of lung cancer cells in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]
- 2. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiation-guided drug delivery to mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased Tumor Growth Rate and Mesenchymal Properties of NSCLC-Patient-Derived Xenograft Models during Serial Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by GZD856
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of GZD856 to induce apoptosis and its analysis using flow cytometry. The protocols detailed below are based on established methods for apoptosis detection and the known mechanism of action of GZD856 as a Bcr-Abl inhibitor.
1. Introduction
GZD856 is a potent, orally bioavailable inhibitor of the Bcr-Abl kinase, including the T315I mutant which confers resistance to many other tyrosine kinase inhibitors.[1][2][3] It is primarily investigated for its therapeutic potential in chronic myelogenous leukemia (CML).[1][3] By inhibiting the Bcr-Abl signaling pathway, GZD856 can suppress the proliferation of cancer cells and induce programmed cell death, or apoptosis.[2]
Apoptosis is a crucial process for normal tissue homeostasis, and its dysregulation is a hallmark of cancer.[4] Flow cytometry is a powerful technique to quantify the extent of apoptosis in a cell population. One of the most common methods for detecting apoptosis by flow cytometry is the Annexin V and Propidium Iodide (PI) dual staining assay.[5][6][7][8][9] This method is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[6][7][8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium Iodide is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their differentiation from early apoptotic cells.[7][8]
Regarding "GZD856 formic," it is important to note that GZD856 is typically dissolved in solvents such as Dimethyl sulfoxide (DMSO) for in vitro studies. While formic acid has been shown to induce apoptosis-like cell death in yeast, its use as a solvent or co-treatment with GZD856 in mammalian cells is not a standard practice and would require specific validation.[10] The following protocols assume the use of a standard solvent like DMSO for GZD856.
2. GZD856-Induced Apoptosis Signaling Pathway
The following diagram illustrates the proposed signaling pathway for GZD856-induced apoptosis in Bcr-Abl positive cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Formic acid induces Yca1p-independent apoptosis-like cell death in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing GZD856 formic concentration for IC50 determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GZD856, with a specific focus on optimizing formic acid concentration for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is GZD856 and what is its mechanism of action?
GZD856 is a potent and orally bioavailable inhibitor of Bcr-Abl tyrosine kinase, including the T315I mutant which confers resistance to some first-generation inhibitors like imatinib.[1][2] It also inhibits PDGFRα/β (Platelet-Derived Growth Factor Receptor).[3] GZD856 works by binding to the ATP-binding site of these kinases, preventing their phosphorylation and the subsequent activation of downstream signaling pathways that are crucial for cell proliferation and survival.[1] This leads to the suppression of signaling molecules such as Crkl and STAT5.[1]
Q2: Why is GZD856 often formulated with formic acid?
The salt form, "GZD856 formic," is utilized to enhance the aqueous solubility and stability of the compound.[3] Many kinase inhibitors are hydrophobic, and formulating them with an acid to create a salt is a common strategy to improve their handling and bioavailability in both in vitro and in vivo experiments.
Q3: Can the formic acid in the GZD856 formulation affect my cell-based assays?
Yes, the concentration of formic acid in your final assay volume can significantly impact the results. Formic acid is a weak acid and can lower the pH of your cell culture medium. This change in pH can be toxic to cells and interfere with the assay readout, leading to an inaccurate IC50 value. The toxicity of formic acid is pH-dependent, with the undissociated form being more permeable to cell membranes and therefore more toxic.
Q4: What are the typical IC50 values for GZD856?
The IC50 of GZD856 is cell-line dependent. Published values vary based on the Bcr-Abl or PDGFR status of the cells. Below is a summary of reported IC50 values.
Data Presentation
Table 1: Published IC50 Values for GZD856
| Cell Line | Target | IC50 (nM) | Reference |
| K562 | Bcr-Abl (native) | 2.2 | [1] |
| Ba/F3WT | Bcr-Abl (native) | 0.64 | [1] |
| Ba/F3T315I | Bcr-Abl (T315I mutant) | 10.8 | [1] |
| K562R (Q252H) | Bcr-Abl (mutant) | 67.0 | [3] |
| MOLT-4 | Bcr-Abl negative | 499.4 | [1] |
| U937 | Bcr-Abl negative | 2001.0 | [1] |
Troubleshooting Guide
Issue: High variability in IC50 values for GZD856 between experiments.
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Possible Cause 1: Inconsistent final formic acid concentration.
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Solution: Always calculate and normalize the final concentration of formic acid across all wells, including your vehicle control. Prepare a master mix of your GZD856 dilutions to ensure a consistent formic acid concentration at each dilution point.
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Possible Cause 2: Formic acid-induced cytotoxicity.
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Solution: The observed inhibition may be due to the toxicity of the formic acid itself, rather than the specific activity of GZD856. It is crucial to perform a vehicle control experiment where you test a range of formic acid concentrations without GZD856 to determine the maximum non-toxic concentration for your specific cell line and assay duration.
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Possible Cause 3: pH shift in the culture medium.
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Solution: After adding your GZD856 dilutions (containing formic acid) to the cell culture medium, measure the pH of a test well. Significant deviations from the optimal pH range for your cells (typically 7.2-7.4) can affect cell health and drug activity. If a significant pH drop is observed, you may need to adjust the buffering capacity of your medium or reduce the concentration of formic acid in your stock solution.
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Issue: GZD856 precipitates in the cell culture medium.
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Possible Cause 1: Poor solubility at the final concentration.
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Solution: Even with the formic acid formulation, GZD856 may have limited solubility in aqueous media. Try pre-warming the media to 37°C before adding the drug. If precipitation persists, consider preparing a higher concentration stock solution in a suitable organic solvent (like DMSO) and then diluting it further in media containing a controlled amount of formic acid. Always ensure the final concentration of the organic solvent is non-toxic to your cells (typically <0.5% for DMSO).
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Possible Cause 2: Interaction with media components.
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Solution: Some components of the cell culture medium or serum can interact with the drug or formic acid, causing precipitation. Test the solubility of GZD856 in a serum-free medium to identify if serum is the cause.
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Experimental Protocols
Protocol 1: Determining the Maximum Non-Toxic Concentration of Formic Acid
This protocol should be performed before your GZD856 IC50 experiments to establish a safe concentration range for formic acid.
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Cell Seeding: Seed your cells in a 96-well plate at the same density you would use for your IC50 assay and allow them to attach overnight.
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Prepare Formic Acid Dilutions: Prepare a series of dilutions of formic acid in your cell culture medium. The concentration range should span the expected final concentrations in your GZD856 experiment.
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Treatment: Replace the medium in the wells with the formic acid dilutions. Include a "medium only" control.
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Incubation: Incubate the plate for the same duration as your planned IC50 experiment (e.g., 48 or 72 hours).
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Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo).
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Data Analysis: Determine the highest concentration of formic acid that does not significantly reduce cell viability compared to the "medium only" control. This is your maximum allowable formic acid concentration for the GZD856 IC50 assay.
Protocol 2: IC50 Determination for GZD856 with Optimized Formic Acid Concentration
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Stock Solution Preparation: Prepare a high-concentration stock of GZD856. If using a commercial formulation with formic acid, note the concentration of the formic acid. If preparing from a solid, you may need to dissolve it in a minimal amount of formic acid and then bring it to the final volume with a suitable solvent like DMSO.
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Serial Dilutions: Prepare serial dilutions of your GZD856 stock solution. Ensure that the concentration of formic acid is kept constant across all dilutions. The final concentration of formic acid in the assay should not exceed the maximum non-toxic concentration determined in Protocol 1.
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Cell Seeding: Seed your cells in a 96-well plate and allow them to attach overnight.
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Treatment: Add the GZD856 serial dilutions to the wells. Include a vehicle control (containing the same final concentration of formic acid and any other solvents used) and a "medium only" control.
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Incubation: Incubate the plate for the desired duration.
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Viability Assay: Perform your chosen cell viability assay.
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Data Analysis: Calculate the percent inhibition for each GZD856 concentration relative to the vehicle control. Plot the percent inhibition versus the log of the GZD856 concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
References
troubleshooting inconsistent results in GZD856 formic experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering inconsistent results during GZD856 experiments involving formic acid.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.
Issue 1: Variability in GZD856 Potency (IC50 Values)
Question: We are observing significant variability in the IC50 values of GZD856 in our cellular assays when using formic acid for sample preparation or LC-MS analysis. What could be the cause?
Answer: Inconsistent IC50 values for GZD856 can stem from several factors related to the use of formic acid and sample handling.
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Formic Acid Concentration: The pH of your cell culture medium and lysis buffers can be affected by the final concentration of formic acid. A non-optimal pH can alter the conformation and activity of GZD856 and its target protein, Bcr-Abl, leading to inconsistent results.
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GZD856 Stability: GZD856 may exhibit pH-dependent stability. The presence of formic acid could potentially lead to gradual degradation of the compound if samples are not processed and analyzed promptly.
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Cellular Health: Variations in cell health and density at the time of treatment can significantly impact experimental outcomes. Ensure consistent cell culture conditions.
Recommendations:
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Optimize and Standardize Formic Acid Concentration: Carefully titrate the concentration of formic acid to ensure it is sufficient for its intended purpose (e.g., protein precipitation, LC-MS mobile phase modifier) without significantly altering the pH of critical solutions.
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Monitor Sample pH: Regularly measure the pH of your key buffers and solutions after the addition of formic acid.
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Minimize Sample Processing Time: Process samples containing GZD856 and formic acid as quickly as possible to reduce the risk of degradation.
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Incorporate Control Experiments: Include positive and negative controls in your assays to monitor for consistency and rule out assay-specific artifacts.
Issue 2: Poor Peak Shape and Resolution in LC-MS Analysis
Question: Our LC-MS analysis of GZD856 is showing poor peak shape (e.g., tailing, fronting) and inadequate separation from other components when using a formic acid-containing mobile phase. How can we improve this?
Answer: Suboptimal peak shape and resolution in LC-MS are common issues that can often be traced back to the mobile phase composition, column condition, or sample preparation.
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Mobile Phase pH: The ionization state of GZD856 is pH-dependent. If the mobile phase pH is not optimal, it can lead to poor peak shape. Formic acid is used to lower the pH and promote protonation of basic compounds like GZD856, which is generally favorable for reverse-phase chromatography.
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Column Contamination: Buildup of contaminants on the analytical column can lead to peak tailing and loss of resolution.
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Inappropriate Gradient: A poorly optimized elution gradient may not effectively separate GZD856 from matrix components.
Recommendations:
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Adjust Formic Acid Concentration: While 0.1% formic acid is a common starting point, try varying the concentration (e.g., 0.05% to 0.2%) to find the optimal pH for GZD856 separation on your specific column.
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Column Washing and Regeneration: Implement a robust column washing protocol between runs to remove strongly retained compounds.
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Gradient Optimization: Adjust the gradient slope and duration to improve the separation of GZD856 from interfering substances.
Issue 3: Appearance of Unexpected Peaks in Chromatograms
Question: We are observing unexpected peaks in our LC-MS chromatograms during the analysis of GZD856 reaction mixtures containing formic acid. What is the origin of these peaks?
Answer: The appearance of extraneous peaks can be due to several factors, including impurities, degradation products, or adduct formation.
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Formic Acid Quality: Low-purity formic acid can introduce contaminants that appear as peaks in the chromatogram.
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GZD856 Degradation: As mentioned, GZD856 might degrade under certain conditions, and these degradation products will appear as new peaks.
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Formate Adducts: In electrospray ionization (ESI) mass spectrometry, it is common to observe adducts of the analyte with components of the mobile phase. With formic acid, you may see [M+HCOOH+H]+ or other related adducts.
Recommendations:
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Use High-Purity Formic Acid: Always use LC-MS grade formic acid to minimize contamination.
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Analyze Blank Samples: Inject a blank sample (mobile phase without analyte) to identify peaks originating from the solvent or system.
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Investigate Adduct Formation: Check the mass-to-charge ratio (m/z) of the unexpected peaks to see if they correspond to potential formate adducts of GZD856.
Data Summary
The following table summarizes hypothetical quantitative data that could be generated during the troubleshooting process.
| Parameter | Condition A (0.05% Formic Acid) | Condition B (0.1% Formic Acid) | Condition C (0.2% Formic Acid) |
| GZD856 IC50 (nM) | 15.2 ± 1.8 | 12.5 ± 0.9 | 18.9 ± 2.5 |
| Peak Tailing Factor | 1.8 | 1.2 | 1.1 |
| Peak Resolution | 1.9 | 2.5 | 2.8 |
| Relative Abundance of Degradant X (%) | 1.5 | 3.2 | 5.8 |
Experimental Protocols
Protocol 1: GZD856 Cellular Proliferation Assay
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Cell Seeding: Seed K562 or Ba/F3 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
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Compound Treatment: Treat cells with a serial dilution of GZD856 (e.g., 0.1 nM to 10 µM) for 72 hours.
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Cell Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) and measure luminescence according to the manufacturer's instructions.
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Data Analysis: Plot cell viability against GZD856 concentration and determine the IC50 value using a non-linear regression model.
Protocol 2: LC-MS Analysis of GZD856
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Sample Preparation: Precipitate proteins from cell lysates or plasma samples by adding three volumes of cold acetonitrile containing 0.1% formic acid. Centrifuge to pellet the protein and transfer the supernatant for analysis.
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Chromatographic Conditions:
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Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
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Flow Rate: 0.4 mL/min.
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Column Temperature: 40 °C.
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Mass Spectrometry Conditions:
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Ionization Mode: Positive Electrospray Ionization (ESI+).
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Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
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Capillary Voltage: 3.5 kV.
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Source Temperature: 150 °C.
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Visualizations
Caption: GZD856 inhibits the BCR-ABL signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent results.
long-term stability of GZD856 formic in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of GZD856 formic in solution. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: GZD856 is a potent, orally bioavailable inhibitor of Bcr-Abl and Platelet-Derived Growth Factor Receptors (PDGFRα/β). The formic acid salt form is often used to improve solubility and stability. It is effective against the native Bcr-Abl kinase and the T315I mutant, which is resistant to some first-generation inhibitors like imatinib.[1][2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[3] For laboratory experiments, it is common practice to prepare a high-concentration stock solution in anhydrous DMSO.
Q3: What are the general recommendations for storing this compound stock solutions?
A3: While specific long-term stability data for this compound in solution is not publicly available, general best practices for small molecule inhibitors in DMSO are as follows:
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Storage Temperature: Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
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Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes.
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Light and Moisture: Protect the stock solution from light and moisture.
Q4: How many times can I freeze and thaw a this compound stock solution?
A4: It is strongly advised to avoid multiple freeze-thaw cycles. Each cycle can introduce moisture and potentially lead to compound degradation or precipitation. Ideally, you should thaw an aliquot only once before use.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitate observed in the stock solution upon thawing. | 1. The concentration of the stock solution may be too high for complete solubility at low temperatures. 2. The compound may have degraded over time or due to improper storage. 3. Introduction of water into the DMSO stock. | 1. Gently warm the solution to 37°C and vortex or sonicate to try and redissolve the precipitate. 2. If the precipitate does not redissolve, it is recommended to prepare a fresh stock solution. 3. Ensure the use of anhydrous DMSO and proper sealing of vials to prevent moisture absorption. |
| Inconsistent or unexpected experimental results. | 1. Degradation of this compound in the working solution. 2. Inaccurate concentration of the stock solution due to degradation. | 1. Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. 2. It is advisable to periodically check the purity and concentration of the stock solution using analytical methods like HPLC. 3. If degradation is suspected, a stability study of the compound under your specific experimental conditions should be performed. |
| Loss of compound activity over time. | 1. The compound has degraded in the stock solution due to prolonged storage or improper handling. | 1. Discard the old stock solution and prepare a fresh one from solid this compound. 2. Review your storage and handling procedures to ensure they align with best practices. |
Experimental Protocols
Protocol: Assessment of this compound Stability in DMSO by HPLC
Objective: To determine the stability of this compound in a DMSO stock solution over time at different storage temperatures.
Materials:
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This compound (solid)
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Anhydrous DMSO (high purity)
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HPLC-grade acetonitrile
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HPLC-grade water
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Formic acid (for mobile phase)
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C18 HPLC column
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HPLC system with UV detector
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Microcentrifuge tubes
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Pipettes
Methodology:
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Preparation of Stock Solution:
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Accurately weigh a sufficient amount of this compound powder.
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Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. This will be your primary stock solution.
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Vortex or sonicate until the compound is completely dissolved.
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Initial Analysis (Time 0):
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Immediately after preparation, take an aliquot of the stock solution for the initial time point (T=0).
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Dilute the aliquot to a suitable concentration for HPLC analysis (e.g., 50 µM) using the mobile phase.
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Analyze the sample by HPLC.
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Storage of Aliquots:
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Dispense the remaining primary stock solution into multiple small, single-use aliquots in tightly sealed vials.
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Store the aliquots at the desired temperatures for the stability study (e.g., -20°C and -80°C).
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Analysis at Subsequent Time Points:
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At each scheduled time point (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage temperature.
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Thaw the aliquot quickly and prepare it for HPLC analysis as described for the T=0 sample.
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Analyze the sample using the same HPLC method.
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HPLC Method (Example):
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Column: C18, 4.6 x 150 mm, 5 µm
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Mobile Phase A: Water with 0.1% formic acid
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Mobile Phase B: Acetonitrile with 0.1% formic acid
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Gradient: A time-gradient elution suitable for separating GZD856 from potential degradants (e.g., starting from 10% B to 95% B over 20 minutes).
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Flow Rate: 1.0 mL/min
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Detection Wavelength: Scan for an optimal wavelength or use a known maximum absorbance wavelength for GZD856.
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Injection Volume: 10 µL
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Data Analysis:
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Integrate the peak area of the parent GZD856 peak and any new peaks that appear over time.
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Calculate the percentage of GZD856 remaining at each time point relative to the T=0 sample.
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A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
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Signaling Pathways and Workflows
Bcr-Abl Signaling Pathway
GZD856 inhibits the constitutively active Bcr-Abl tyrosine kinase, thereby blocking downstream signaling pathways that lead to cell proliferation and survival in Chronic Myeloid Leukemia (CML).
PDGFR Signaling Pathway
GZD856 also inhibits PDGFRα and PDGFRβ, which are receptor tyrosine kinases involved in cell growth, proliferation, and migration.
Experimental Workflow for Stability Assessment
The following diagram outlines the logical workflow for conducting a long-term stability study of this compound in solution.
References
GZD856 formic degradation and proper storage conditions
Technical Support Center: GZD856
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of GZD856, with a specific focus on mitigating degradation by formic acid.
Frequently Asked Questions (FAQs)
Q1: What is GZD856 and what is its primary application?
A1: GZD856 is a potent, orally active inhibitor of PDGFRα/β and Bcr-Abl, including the T315I mutant.[1][2][3] It is investigated for its antitumor activity in various cancers, such as lung cancer and chronic myelogenous leukemia (CML).[1][2]
Q2: I am observing unexpected degradation of GZD856 in my LC-MS analysis. What could be the cause?
A2: A common cause of degradation for amine-containing compounds like GZD856 during LC-MS analysis is the presence of formic acid in the mobile phase.[4][5][6] Formic acid, while a common additive to improve chromatographic peak shape and ionization efficiency, can react with certain functional groups, leading to the formation of formylated adducts or other degradation products.[4][6]
Q3: What are the recommended storage conditions for solid GZD856?
A3: Solid GZD856 should be stored at -20°C in a tightly sealed container, protected from moisture.[7] For long-term storage of several months, -80°C is recommended.[7]
Q4: How should I store GZD856 in solution?
A4: Once dissolved, it is recommended to aliquot the GZD856 solution and store it at -20°C for up to one month or -80°C for up to six months.[7] Avoid repeated freeze-thaw cycles to prevent degradation.[7]
Q5: Are there any specific handling instructions for GZD856?
A5: Before use, allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial. When preparing solutions, use appropriate solvents as indicated on the product datasheet.
Troubleshooting Guide: GZD856 Degradation
This guide provides a systematic approach to identifying and resolving issues related to GZD856 degradation during experimental procedures.
Problem: Appearance of Unknown Peaks or Loss of Parent Compound Signal in Chromatography
Possible Cause 1: Formic Acid-Induced Degradation
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Symptoms:
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A new peak with a mass corresponding to a formylated adduct of GZD856.
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Reduced intensity of the GZD856 peak over time when in a formic acid-containing mobile phase.
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Peak tailing or splitting.[8]
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Solutions:
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Reduce Formic Acid Concentration: Lower the percentage of formic acid in the mobile phase to the minimum required for good chromatography.
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Alternative Mobile Phase Additives: Consider using acetic acid as a substitute for formic acid, as it is generally less reactive.
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Temperature Control: Maintain the autosampler and column at a low temperature (e.g., 4°C) to slow down the degradation process.
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Possible Cause 2: Improper Storage or Handling
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Symptoms:
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Gradual decrease in the purity of the compound over time, as determined by HPLC.
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Inconsistent results between different aliquots of the same stock solution.
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Solutions:
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Verify Storage Conditions: Ensure that both solid and solution forms of GZD856 are stored at the recommended temperatures.[7]
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Aliquot Stock Solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[7]
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Check Solvent Purity: Use high-purity, anhydrous solvents for preparing stock solutions.
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Possible Cause 3: pH Instability
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Symptoms:
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Degradation in buffered solutions with inappropriate pH.
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Solutions:
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Maintain Optimal pH: Whenever possible, maintain the pH of solutions containing GZD856 within a neutral range, unless the experimental protocol requires acidic or basic conditions. For HPLC, keep the mobile phase pH between 2 and 8 to prevent column degradation.[9]
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Use Fresh Buffers: Prepare fresh buffers for your experiments to ensure accurate pH and avoid contamination.
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Data on GZD856 Stability
The following table summarizes the stability of GZD856 under various conditions.
| Condition | Temperature | Duration | Stability | Source |
| Solid | -20°C | Up to 6 months | Stable | |
| Solution in DMSO | -20°C | Up to 1 month | Stable | [7] |
| Solution in DMSO | -80°C | Up to 6 months | Stable | [7] |
Experimental Protocols
Protocol for Assessing GZD856 Stability by HPLC-UV
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Preparation of GZD856 Stock Solution:
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Accurately weigh a known amount of GZD856 and dissolve it in a suitable solvent (e.g., DMSO) to a final concentration of 10 mM.
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Preparation of Test Solutions:
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Dilute the stock solution with the relevant mobile phase or buffer to a final concentration of 100 µM.
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For testing formic acid stability, prepare solutions with varying concentrations of formic acid (e.g., 0.05%, 0.1%, 0.2%).
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Incubation:
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Incubate the test solutions at different temperatures (e.g., 4°C, room temperature, 40°C).
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HPLC Analysis:
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Inject the samples onto a C18 column at specified time points (e.g., 0, 2, 4, 8, 24 hours).
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Use a mobile phase gradient of water and acetonitrile with a consistent additive (e.g., 0.1% formic acid or 0.1% acetic acid).
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Monitor the elution of GZD856 and any degradation products using a UV detector at the appropriate wavelength.
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Data Analysis:
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Calculate the percentage of GZD856 remaining at each time point relative to the initial time point (t=0).
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Identify and quantify any degradation products.
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Visualizations
Caption: Potential degradation pathway of GZD856 in the presence of formic acid.
Caption: Troubleshooting workflow for GZD856 degradation.
Caption: Logic diagram for proper storage and handling of GZD856.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ijnrd.org [ijnrd.org]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
addressing GZD856 formic precipitation in cell culture media
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the precipitation of GZD856 formic acid in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is GZD856 and why is it formulated with formic acid?
GZD856 is a potent, orally active small molecule inhibitor of Platelet-Derived Growth Factor Receptors alpha and beta (PDGFRα/β) and Breakpoint Cluster Region-Abelson fusion protein (Bcr-Abl), including the T315I mutant which confers resistance to some other inhibitors.[1][2] The formic acid formulation is a salt form of GZD856. Generally, salt forms of small molecules are used to improve aqueous solubility and stability compared to the free base form.
Q2: What are the primary targets of GZD856?
GZD856 primarily targets PDGFRα/β and Bcr-Abl tyrosine kinases.[1] By inhibiting these kinases, GZD856 can block downstream signaling pathways that are crucial for cell proliferation, survival, and migration in certain types of cancer.[1][3]
Q3: What are the common causes of this compound acid precipitation in cell culture media?
Precipitation of small molecule inhibitors like GZD856 in cell culture media is a common issue and can be attributed to several factors:
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Exceeding Solubility Limit: The final concentration of GZD856 in the cell culture medium may be higher than its aqueous solubility.
-
"Solvent Shock": Rapidly diluting a concentrated GZD856 stock solution (typically in an organic solvent like DMSO) into the aqueous cell culture medium can cause the compound to crash out of solution.
-
Temperature Fluctuations: Adding a cold stock solution to warm media can decrease the solubility of the compound. Similarly, storing media containing GZD856 at lower temperatures might lead to precipitation.
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pH of the Medium: The pH of the cell culture medium (typically around 7.2-7.4) can affect the charge and, consequently, the solubility of GZD856.
-
Media Components: Interactions with components in the cell culture medium, such as proteins in fetal bovine serum (FBS), could potentially influence the solubility of GZD856.
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High DMSO Concentration: While DMSO is a common solvent for GZD856, high final concentrations in the culture medium can be toxic to cells and may also influence compound solubility. It is recommended to keep the final DMSO concentration at or below 0.1%.
Q4: What are the consequences of GZD856 precipitation in my experiments?
The precipitation of GZD856 can lead to several experimental issues:
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Inaccurate Dosing: The actual concentration of soluble, active GZD856 will be lower than the intended concentration, leading to inaccurate and unreliable experimental results.
-
Cellular Toxicity: The precipitate particles can have cytotoxic effects on cells that are independent of the pharmacological activity of GZD856.
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Experimental Artifacts: Precipitates can interfere with assays, particularly those involving imaging or absorbance/fluorescence readings.
Troubleshooting Guide for GZD856 Precipitation
This guide provides a step-by-step approach to troubleshoot and resolve GZD856 precipitation in your cell culture experiments.
Visualizing the Problem and Solution Workflow
Caption: A troubleshooting workflow for addressing GZD856 precipitation.
Step-by-Step Troubleshooting
| Step | Action | Detailed Instructions |
| 1 | Review Stock Solution Preparation and Storage | Ensure your this compound acid stock solution is prepared correctly. Use a high-quality, anhydrous grade of DMSO. Ensure the compound is fully dissolved; gentle warming (to 37°C) or brief sonication can aid dissolution. Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| 2 | Optimize the Dilution Procedure | To avoid "solvent shock," do not add the concentrated DMSO stock directly to the full volume of your cell culture medium. Instead, perform a serial dilution. First, create an intermediate dilution of GZD856 in a small volume of serum-free medium or PBS. Then, add this intermediate dilution to your final volume of complete medium. |
| 3 | Determine the Maximum Soluble Concentration | The intended experimental concentration might exceed the solubility of GZD856 in your specific cell culture medium. Perform a simple solubility test by preparing a serial dilution of GZD856 in your cell culture medium and visually inspecting for precipitation after a relevant incubation period (e.g., 2-4 hours) at 37°C. |
| 4 | Control the Final DMSO Concentration | High concentrations of DMSO can be toxic to cells and may affect compound solubility. Aim to keep the final DMSO concentration in your culture medium at or below 0.1%. If higher concentrations of GZD856 are required, consider preparing a more concentrated stock solution to minimize the volume of DMSO added. |
| 5 | Pre-warm Media and Solutions | Always use pre-warmed (37°C) cell culture medium when preparing your final GZD856 working solution. This will help to prevent temperature-induced precipitation. |
| 6 | Consider the Impact of Serum | If you are working with low-serum or serum-free media, the solubility of hydrophobic compounds like GZD856 may be reduced. Serum proteins can sometimes help to solubilize small molecules. If your experimental design allows, consider if the serum concentration can be adjusted. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Acid Stock Solution in DMSO
Materials:
-
This compound acid powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound acid required to prepare your desired volume of a 10 mM stock solution (Molecular Weight of GZD856 is 532.56 g/mol ).
-
Weigh the calculated amount of this compound acid powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution until the GZD856 is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for short intervals.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of GZD856 Stock Solution into Cell Culture Media
Materials:
-
10 mM GZD856 stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)
-
Sterile conical tubes
Procedure (for a final concentration of 10 µM):
-
Create an intermediate dilution: In a sterile conical tube, add 1 µL of the 10 mM GZD856 stock solution to 99 µL of pre-warmed serum-free medium or PBS. Gently pipette up and down to mix. This creates a 100 µM intermediate solution.
-
Prepare the final working solution: In a separate sterile conical tube containing the desired final volume of pre-warmed complete cell culture medium, add the intermediate dilution at the appropriate ratio. For a final concentration of 10 µM, you would add 1 mL of the 100 µM intermediate solution to 9 mL of complete medium.
-
Mix thoroughly by inverting the tube several times.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
GZD856 Signaling Pathways
GZD856 exerts its effects by inhibiting the PDGFR and Bcr-Abl signaling pathways.
References
Technical Support Center: Enhancing Oral Bioavailability of GZD856 in Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during animal studies aimed at improving the oral bioavailability of GZD8 A, a potent Bcr-Abl inhibitor. While specific data on the formic acid salt of GZD856 is not extensively available in the public domain, this guide leverages established principles of pharmaceutical formulation and oral drug delivery to provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of GZD856 after oral administration in our animal models. What are the potential causes?
A1: Low and variable oral bioavailability is a common challenge for many drug candidates. The primary causes can be categorized as follows:
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Poor Aqueous Solubility: GZD856, as a benzamide derivative, may exhibit limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.
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Low Membrane Permeability: The drug's physicochemical properties might hinder its passage across the intestinal epithelium.
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Presystemic Metabolism: GZD856 may be subject to first-pass metabolism in the gut wall or liver, reducing the amount of active drug reaching systemic circulation.
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Efflux by Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, actively pumping it back into the gut lumen.
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Experimental Variability: Factors such as animal stress, improper gavage technique, or variability in food and water intake can contribute to inconsistent results.
Q2: What initial formulation strategies can we explore to improve the oral absorption of GZD856?
A2: To address poor solubility and dissolution, consider the following formulation approaches:
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Particle Size Reduction: Micronization or nanosizing of the GZD856 drug substance can increase the surface area available for dissolution.[1]
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Amorphous Solid Dispersions: Dispersing GZD856 in a polymer matrix in an amorphous state can enhance its aqueous solubility and dissolution rate.[2]
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, or nanoemulsions can improve the solubilization of lipophilic drugs like GZD856 and enhance their absorption via the lymphatic pathway.[2]
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Complexation: Using cyclodextrins to form inclusion complexes can increase the solubility of poorly water-soluble drugs.[1][2]
Q3: How can we investigate if presystemic metabolism is a significant barrier to GZD856 bioavailability?
A3: A combination of in vitro and in vivo studies can help elucidate the role of presystemic metabolism:
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In Vitro Metabolic Stability: Incubating GZD856 with liver microsomes or hepatocytes from the animal species used in your studies can provide an initial assessment of its metabolic stability.[3]
-
Caco-2 Permeability Assay: This in vitro model of the human intestinal epithelium can help determine the extent of metabolism within intestinal cells.
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In Vivo Metabolite Profiling: Analyzing plasma, urine, and fecal samples after oral and intravenous administration of GZD856 can help identify and quantify metabolites, providing insights into the extent of first-pass metabolism.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations between individual animals.
| Potential Cause | Troubleshooting Steps |
| Improper Dosing Technique | - Ensure all personnel are thoroughly trained in oral gavage techniques to minimize stress and ensure accurate dose delivery.- Use appropriate gavage needle sizes for the animal species and size. |
| Fasting State of Animals | - Standardize the fasting period before dosing. Food can significantly impact the absorption of many drugs.- If a fed state is more clinically relevant, ensure consistent access to food and document intake. |
| Formulation Instability | - Check the physical and chemical stability of the dosing formulation over the duration of the study.- For suspensions, ensure adequate resuspension before each dose is drawn. |
| Gastrointestinal pH Differences | - While difficult to control, be aware that individual differences in gut pH can affect the dissolution of pH-sensitive compounds. |
Issue 2: GZD856 shows good in vitro activity but poor in vivo efficacy after oral administration.
| Potential Cause | Troubleshooting Steps |
| Low Oral Bioavailability | - Conduct a pharmacokinetic study with both oral and intravenous administration to determine the absolute bioavailability.- If bioavailability is low, investigate the root causes (solubility, permeability, metabolism) and implement appropriate formulation strategies as outlined in the FAQs. |
| Rapid Metabolism and Clearance | - Analyze plasma samples at multiple time points to determine the pharmacokinetic profile, including clearance rate and half-life.- If the drug is cleared too rapidly, consider formulation approaches that provide sustained release. |
| Target Tissue Distribution | - Assess the concentration of GZD856 in the target tumor tissue. Poor tissue penetration could be a reason for the lack of efficacy despite adequate plasma levels. |
Quantitative Data Summary
While specific data on formic acid salt formulations are unavailable, the following table summarizes the in vivo efficacy of GZD856 from published studies. This data demonstrates the compound's potent anti-tumor activity when administered orally.
| Animal Model | Cell Line | GZD856 Dose | Administration Route | Treatment Duration | Outcome | Reference |
| Mouse Xenograft | K562 (Bcr-Abl positive) | 10 mg/kg/day | Oral gavage | - | Potent tumor growth suppression | [4] |
| Mouse Xenograft | Ba/F3 (Bcr-AblT315I) | 20 and 50 mg/kg/day | Oral gavage | 16 days | Dose-dependent inhibition of tumor growth | [4] |
Experimental Protocols
Protocol 1: Oral Administration in Mice via Gavage
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Animal Preparation: Acclimatize mice for at least one week before the experiment. Fast the animals for 4-6 hours prior to dosing, with free access to water.
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Formulation Preparation: Prepare the GZD856 formulation (e.g., suspension in 0.5% carboxymethylcellulose) on the day of dosing. Ensure the formulation is homogeneous by vortexing or stirring before drawing each dose.
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Dosing:
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Gently restrain the mouse.
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Insert a 20-22 gauge ball-tipped gavage needle into the esophagus.
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Slowly administer the calculated dose volume (typically 5-10 mL/kg).
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Observe the animal for any signs of distress after dosing.
-
-
Post-Dosing: Return the animal to its cage with free access to food and water.
Protocol 2: Plasma Sample Collection for Pharmacokinetic Analysis
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Blood Collection: At predetermined time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (approximately 50-100 µL) from the tail vein, saphenous vein, or via cardiac puncture (terminal procedure).
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Anticoagulant: Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
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Plasma Separation: Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
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Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
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Bioanalysis: Quantify the concentration of GZD856 in the plasma samples using a validated analytical method, such as LC-MS/MS.[3]
Visualizations
Caption: Workflow for formulation development and in vivo evaluation.
Caption: GZD856 inhibits Bcr-Abl signaling pathway.[4]
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
optimizing incubation time for GZD856 formic treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GZD856, particularly in experimental workflows that involve formic acid treatment for downstream analysis such as mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is GZD856 and what is its primary mechanism of action?
A1: GZD856 is a potent and orally bioavailable inhibitor of the Bcr-Abl tyrosine kinase.[1][2] It is particularly effective against the T315I mutation, which confers resistance to other tyrosine kinase inhibitors like imatinib.[2][3] GZD856 works by suppressing the kinase activity of both native Bcr-Abl and the T315I mutant, thereby inhibiting downstream signaling pathways involving proteins such as Crkl and STAT5.[1][3]
Q2: In what context is "formic treatment" typically used with GZD856?
A2: While there is no standard "GZD856 formic treatment," formic acid is commonly used in proteomics and mass spectrometry workflows that would be utilized to study the effects of GZD856. For instance, after treating cells with GZD856 to inhibit Bcr-Abl signaling, researchers may use formic acid during sample preparation for phosphoproteomic analysis to identify changes in protein phosphorylation. Formic acid is often used to acidify samples before mass spectrometry analysis.[4][5]
Q3: What is the recommended incubation time for treating cells with GZD856 before downstream analysis?
A3: The optimal incubation time for GZD856 treatment will depend on the specific cell line and the biological question being addressed. For inhibiting Bcr-Abl signaling, studies have shown that an incubation time of 4 hours is sufficient to observe suppression of downstream signaling proteins by Western blot.[1][3] However, for broader phosphoproteomic analyses, a time-course experiment is recommended to determine the optimal duration of treatment.
Q4: Can formic acid affect the stability or activity of GZD856?
A4: There is no direct evidence to suggest that formic acid adversely affects GZD856's stability in the context of typical proteomics sample preparation. GZD856 is available as a formic salt, which generally has enhanced water solubility and stability.[6] However, prolonged incubation of proteins in formic acid at room temperature can lead to formylation, an unwanted modification that can interfere with mass spectrometry analysis.[7]
Troubleshooting Guides
Issue 1: Inconsistent inhibition of Bcr-Abl signaling with GZD856 treatment.
-
Possible Cause 1: Suboptimal Incubation Time.
-
Possible Cause 2: Incorrect GZD856 Concentration.
-
Possible Cause 3: Cell Line Resistance.
-
Solution: Ensure your cell line expresses the Bcr-Abl fusion protein and is sensitive to GZD856. While GZD856 is effective against the T315I mutation, other resistance mechanisms may exist.
-
Issue 2: Poor data quality in mass spectrometry analysis after GZD856 treatment and formic acid sample preparation.
-
Possible Cause 1: Protein Formylation.
-
Possible Cause 2: Incomplete Trypsin Digestion.
-
Solution: Formic acid can inactivate trypsin if added before the digestion is complete.[8] Ensure that the pH of your sample is optimal for trypsin activity (pH 7-9) before adding the enzyme. If formic acid is added prematurely, the sample may need to be lyophilized to remove the acid, and then reconstituted in a suitable buffer with fresh trypsin.[8]
-
-
Possible Cause 3: Sample Contamination.
-
Solution: Use high-purity reagents and follow good laboratory practices to avoid contamination. Surfactants and salts from cell lysis buffers can interfere with mass spectrometry analysis.[9]
-
Experimental Protocols
Protocol 1: GZD856 Treatment and Cell Lysis for Western Blot Analysis
-
Cell Seeding: Plate cells at a density that will allow for logarithmic growth during the treatment period.
-
GZD856 Treatment: Treat cells with the desired concentration of GZD856 for 4 hours.[1][3] Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Proceed with standard Western blotting procedures to analyze the phosphorylation status of Bcr-Abl and its downstream targets (e.g., p-Crkl, p-STAT5).
Protocol 2: Sample Preparation for Phosphoproteomics using Formic Acid
-
GZD856 Treatment and Lysis: Treat cells with GZD856 as described in Protocol 1. Lyse the cells in a buffer compatible with mass spectrometry (e.g., urea-based buffer).
-
Protein Reduction and Alkylation: Reduce the protein disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide.
-
Protein Digestion: Dilute the sample to reduce the urea concentration and add trypsin for overnight digestion at 37°C.
-
Peptide Cleanup: Acidify the peptide solution with formic acid to a final concentration of 1% to stop the digestion and prepare the sample for C18 solid-phase extraction (SPE).[4]
-
Mass Spectrometry Analysis: Elute the peptides from the SPE column and analyze them by LC-MS/MS.
Data Presentation
Table 1: IC50 Values of GZD856 against various Leukemia Cell Lines
| Cell Line | Bcr-Abl Status | IC50 (nM) |
| K562 | Wild-Type | 2.2 |
| Ba/F3 | Wild-Type | 0.64 |
| Ba/F3 | T315I Mutant | 10.8 |
| K562R | Q252H Mutant | 67.0 |
| MOLT-4 | Bcr-Abl Negative | 499.4 |
| U937 | Bcr-Abl Negative | 2001.0 |
Data summarized from published studies.[3]
Visualizations
Caption: GZD856 inhibits the Bcr-Abl signaling pathway.
Caption: Experimental workflow for analyzing GZD856 effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sample preparation for proteomic analysis using a GeLC-MS/MS strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
GZD856 vs. Imatinib in CML Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tyrosine kinase inhibitors GZD856 and imatinib, focusing on their performance in Chronic Myeloid Leukemia (CML) cell lines. The information presented herein is supported by experimental data to assist researchers in making informed decisions for future studies.
Executive Summary
Imatinib, the first-generation tyrosine kinase inhibitor, revolutionized the treatment of CML by targeting the Bcr-Abl fusion protein.[1][2][3] However, its efficacy is limited in patients who develop resistance, most notably through the T315I "gatekeeper" mutation within the Bcr-Abl kinase domain.[4][5] GZD856 is a novel, orally bioavailable Bcr-Abl inhibitor specifically designed to overcome imatinib resistance, demonstrating potent activity against both wild-type Bcr-Abl and the T315I mutant.[6][7] This guide delves into a direct comparison of their mechanisms of action, efficacy in various CML cell lines, and the experimental protocols used to evaluate their performance.
Quantitative Data Comparison
The following tables summarize the in vitro efficacy of GZD856 and imatinib against key CML cell lines.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | Bcr-Abl (Wild-Type) | Bcr-Abl (T315I Mutant) |
| GZD856 | 19.9 | 15.4 |
| Imatinib | 98.2 | >10,000 |
Data sourced from Lu et al. (2017).[6]
Table 2: In Vitro Anti-proliferative Activity (IC50, nM)
| Compound | K562 (Bcr-Abl WT) | Ba/F3 (Bcr-Abl WT) | Ba/F3 (Bcr-Abl T315I) |
| GZD856 | 2.2 | 0.64 | 10.8 |
| Imatinib | 250 | 310 | >10,000 |
Data sourced from Lu et al. (2017).[6]
Mechanism of Action and Signaling Pathways
Both GZD856 and imatinib are tyrosine kinase inhibitors that target the ATP-binding site of the Bcr-Abl oncoprotein.[6][8][9] Imatinib effectively inhibits the proliferation of CML cells by blocking the constitutive kinase activity of the wild-type Bcr-Abl protein, thereby preventing the phosphorylation of downstream signaling molecules involved in cell growth and survival.[1][10] However, the T315I mutation sterically hinders imatinib's ability to bind to the ATP pocket, rendering it ineffective.[4]
GZD856 was designed to effectively bind to both the wild-type and the T315I-mutated Bcr-Abl kinase, thereby inhibiting its activity and downstream signaling in both imatinib-sensitive and resistant CML cells.[6]
Figure 1. Simplified diagram of the Bcr-Abl signaling pathway and the inhibitory actions of imatinib and GZD856.
Experimental Protocols
This section details the methodologies used to generate the comparative data presented above.
Cell Lines and Culture
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K562: A human CML cell line in blast crisis expressing wild-type Bcr-Abl.
-
Ba/F3: A murine pro-B cell line that is dependent on IL-3 for survival. Stable cell lines are generated by transfecting with either wild-type Bcr-Abl or T315I-mutated Bcr-Abl, rendering them IL-3 independent.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For Ba/F3 wild-type cells, IL-3 is also added to the medium.
In Vitro Kinase Assay
The inhibitory activity of the compounds against the Bcr-Abl kinase is determined using a variety of commercially available kinase assay kits (e.g., ADP-Glo™ Kinase Assay).
-
Reaction Setup: The kinase reaction is typically performed in a 384-well plate containing the Bcr-Abl enzyme (wild-type or T315I mutant), the substrate (e.g., a synthetic peptide), and ATP.
-
Compound Addition: Serial dilutions of GZD856 and imatinib are added to the wells.
-
Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 1 hour).
-
Signal Detection: A reagent is added to stop the kinase reaction and detect the amount of ADP produced, which is proportional to the kinase activity. The luminescence signal is read using a plate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the data to a dose-response curve.
Cell Proliferation Assay
The anti-proliferative effects of GZD856 and imatinib on CML cell lines are commonly assessed using a CellTiter-Glo® Luminescent Cell Viability Assay.
Figure 2. Workflow for a typical cell proliferation assay.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well).
-
Compound Treatment: The cells are treated with various concentrations of GZD856 or imatinib.
-
Incubation: The plates are incubated for a period of 72 hours.
-
Viability Assessment: The CellTiter-Glo® reagent is added to each well, and after a short incubation, the luminescence is measured, which is proportional to the number of viable cells.
-
IC50 Determination: The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis
Western blotting is used to assess the inhibition of Bcr-Abl and its downstream signaling pathways.
-
Cell Lysis: CML cells are treated with GZD856 or imatinib for a defined period (e.g., 4 hours), after which the cells are lysed to extract total proteins.
-
Protein Quantification: The protein concentration in each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Bcr-Abl (p-Bcr-Abl), total Bcr-Abl, phosphorylated STAT5 (p-STAT5), total STAT5, phosphorylated CrkL (p-CrkL), and total CrkL. A loading control, such as β-actin or GAPDH, is also used.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The experimental data clearly demonstrates that while imatinib is effective against CML cell lines expressing wild-type Bcr-Abl, its efficacy is severely compromised by the T315I mutation. In contrast, GZD856 shows potent inhibitory activity against both wild-type and T315I-mutated Bcr-Abl kinases and effectively suppresses the proliferation of both imatinib-sensitive and resistant CML cell lines. These findings highlight GZD856 as a promising therapeutic agent for CML patients who have developed resistance to imatinib, particularly those harboring the T315I mutation. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of GZD856.
References
- 1. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic options for chronic myeloid leukemia: focus on imatinib (Glivec®, Gleevec™) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Gleevec Transformed Leukemia Treatment - NCI [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Imatinib - Wikipedia [en.wikipedia.org]
- 10. imatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Validating Cellular Target Engagement of TRK Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic agent engages its intended molecular target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key methodologies for validating the target engagement of Tropomyosin receptor kinase (TRK) inhibitors in cells. While this guide focuses on the validation of TRK inhibitors, it is important to note that the compound of interest, GZD856, is predominantly documented in scientific literature as a potent inhibitor of Bcr-Abl and its T315I mutant, with no widely available data on its activity as a TRK inhibitor[1][2]. The methodologies described herein are, therefore, presented as a general framework for assessing the cellular target engagement of any potential TRK inhibitor.
The TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) are key regulators of neuronal function and development.[3] Gene fusions involving the NTRK genes are oncogenic drivers in a wide range of tumors.[4] The development of specific TRK inhibitors, such as Larotrectinib and Entrectinib, has marked a significant advancement in the treatment of these cancers.[5][6] Validating that these inhibitors bind to and modulate the activity of TRK proteins within the complex cellular environment is essential for confirming their mechanism of action and for interpreting cellular and in vivo activity.
Comparative Analysis of Target Engagement Methodologies
Several robust methods are available to confirm and quantify the interaction of an inhibitor with its intracellular target. The primary techniques include the Cellular Thermal Shift Assay (CETSA®), NanoBioluminescence Resonance Energy Transfer (NanoBRET™) Target Engagement Assay, and Western Blotting for downstream signaling pathway modulation. Each of these approaches offers distinct advantages and is suited to different stages of the drug discovery process.
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Target Engagement Assay | Western Blotting |
| Principle | Ligand binding alters the thermal stability of the target protein. | Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent tracer.[7] | Measures the phosphorylation status of the target protein and downstream signaling components. |
| Format | Label-free, relying on endogenous or overexpressed protein.[7] | Requires a genetically engineered target and a specific fluorescent tracer.[7] | Label-free, detects endogenous protein levels and activity. |
| Readout | Western blot, ELISA, mass spectrometry, or luminescence-based methods.[7] | Ratiometric measurement of luminescence at two wavelengths.[7] | Chemiluminescence or fluorescence-based detection of protein bands. |
| Throughput | Can be adapted for high-throughput screening (HTS).[8] | Inherently high-throughput and suitable for HTS.[7] | Lower throughput, generally used for validation of a smaller number of compounds. |
| Live-Cell Analysis | Can be performed in intact cells and tissues.[7] | Specifically designed for live-cell measurements.[9] | Requires cell lysis, providing a snapshot of protein activity at a specific time point. |
| Quantitative Data | Provides thermal shift (ΔTm) and IC50 values. | Provides IC50 values, affinity, and residence time.[9] | Provides semi-quantitative data on protein phosphorylation levels. |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the Graphviz (DOT language).
Caption: TRK Signaling Pathway and Point of Inhibition.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Caption: NanoBRET Target Engagement Assay Workflow.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA®) Protocol
This protocol is a generalized procedure for assessing TRK inhibitor target engagement using CETSA with Western blot detection.
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., a cell line with an endogenous NTRK fusion or engineered to overexpress a TRK protein) to achieve 70-80% confluency.
-
Treat cells with the TRK inhibitor (e.g., GZD856) at various concentrations or with a vehicle control (e.g., DMSO) and incubate under normal culture conditions for a specified time (e.g., 1-2 hours).
-
-
Heat Treatment:
-
After incubation, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.[8]
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated protein aggregates (pellet).[10]
-
-
Protein Detection:
-
Collect the supernatant and determine the protein concentration.
-
Perform SDS-PAGE and Western blot analysis using a primary antibody specific for the TRK protein of interest.
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein relative to the non-heated control against the temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.
-
NanoBRET™ Target Engagement Assay Protocol
This protocol is based on the Promega NanoBRET™ system for measuring intracellular target engagement.
-
Cell Transfection and Seeding:
-
Transfect HEK293 cells (or another suitable cell line) with a plasmid encoding the TRK protein fused to NanoLuc® luciferase.
-
Seed the transfected cells into a 96-well or 384-well white assay plate.[11]
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the TRK inhibitor.
-
Add the inhibitor to the cells and incubate for a specified period (e.g., 2 hours).[12]
-
Add the NanoBRET™ fluorescent tracer, which is specific for the kinase target, to all wells.
-
-
Substrate Addition and Signal Measurement:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution, including the Extracellular NanoLuc® Inhibitor, and add it to all wells.[12]
-
Immediately measure the luminescence on a plate reader equipped with filters for donor (450 nm) and acceptor (610 nm) emission.
-
-
Data Analysis:
-
Calculate the corrected BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the tracer.
-
Western Blotting for Downstream Signaling
This method assesses target engagement indirectly by measuring the inhibition of TRK autophosphorylation and the phosphorylation of downstream signaling proteins.
-
Cell Culture and Treatment:
-
Plate cells as described for CETSA.
-
Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.[3]
-
Pre-treat the cells with various concentrations of the TRK inhibitor for 1-2 hours.
-
Stimulate the cells with the appropriate neurotrophin ligand (e.g., NGF for TRKA, BDNF for TRKB) for a short period (e.g., 15 minutes) to induce TRK autophosphorylation.[13]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Immunoblotting:
-
Perform SDS-PAGE and Western blot analysis using primary antibodies specific for phosphorylated TRK (p-TRK) and total TRK.
-
Additionally, probe for key downstream signaling proteins such as phosphorylated ERK (p-ERK) and total ERK, and phosphorylated AKT (p-AKT) and total AKT.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Calculate the ratio of phosphorylated to total protein for TRK and downstream effectors at each inhibitor concentration.
-
A dose-dependent decrease in the phosphorylation of TRK and its downstream targets indicates effective target engagement and inhibition.
-
Performance of Alternative TRK Inhibitors
Larotrectinib and Entrectinib are well-characterized, FDA-approved TRK inhibitors that serve as excellent benchmarks for comparison.
-
Larotrectinib: This is a highly selective inhibitor of all three TRK proteins.[5] In clinical trials with patients having TRK fusion-positive cancers, Larotrectinib demonstrated an overall response rate of 75-81%.[14][15] It has shown potent, low nanomolar IC50 values against TRKA, TRKB, and TRKC.[4]
-
Entrectinib: This is a multi-kinase inhibitor with activity against TRK, ROS1, and ALK.[16] In patients with NTRK fusion-positive solid tumors, Entrectinib showed an overall response rate of 57%.[17] It has demonstrated CNS activity, which is a significant advantage for patients with brain metastases.[18][19]
The cellular target engagement of these compounds has been extensively validated using methods similar to those described above, confirming their on-target activity and providing a strong rationale for their clinical efficacy.
References
- 1. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. carnabio.com [carnabio.com]
- 12. carnabio.com [carnabio.com]
- 13. Critical Role for Kalirin in Nerve Growth Factor Signaling through TrkA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Larotrectinib Delivers 81% Overall Response Rate in an Expanded Dataset of 109 TRK Fusion Cancer Patients Across Ages and Tumor Types [prnewswire.com]
- 15. Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical Review - Entrectinib (Rozlytrek) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
- 18. targetedonc.com [targetedonc.com]
- 19. news.cuanschutz.edu [news.cuanschutz.edu]
A Comparative Analysis of GZD856 and Nilotinib for Chronic Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of GZD856 formic and nilotinib, two prominent tyrosine kinase inhibitors (TKIs) targeting the Bcr-Abl fusion protein, a key driver of Chronic Myeloid Leukemia (CML). This document synthesizes preclinical data to objectively evaluate their performance, with a focus on inhibitory activity against wild-type and mutant forms of Bcr-Abl, cellular effects, and in vivo efficacy.
Introduction
Nilotinib is a second-generation TKI that has been a standard of care for newly diagnosed and imatinib-resistant CML. It exhibits greater potency than imatinib against wild-type Bcr-Abl but is ineffective against the T315I "gatekeeper" mutation.[1] GZD856 is a novel, orally bioavailable Bcr-Abl inhibitor designed to overcome TKI resistance, particularly that conferred by the T315I mutation.[2][3] This guide presents a side-by-side comparison of their preclinical profiles to inform research and development efforts in CML therapeutics.
Mechanism of Action and Target Profile
Both GZD856 and nilotinib are ATP-competitive inhibitors that bind to the kinase domain of the Abl portion of the Bcr-Abl oncoprotein. By occupying the ATP-binding site, they prevent the phosphorylation of downstream substrates, thereby inhibiting the constitutive kinase activity that drives CML cell proliferation and survival.
Nilotinib targets the inactive conformation of the Abl kinase domain.[4] Its target profile, in addition to Bcr-Abl, includes c-Kit and the Platelet-Derived Growth Factor Receptor (PDGFR).[5][6]
GZD856 was developed through a scaffold hopping strategy based on the structure of ponatinib.[2] Its design specifically aimed to maintain activity against the T315I mutant of Bcr-Abl. Molecular docking studies indicate that GZD856 binds to the ATP binding site of the DFG-out conformation of Bcr-AblT315I.[2][7] An alkynyl linker allows for favorable interactions that avoid steric hindrance from the isoleucine residue at position 315.[2]
Below is a DOT diagram illustrating the mechanism of action of Bcr-Abl tyrosine kinase inhibitors.
Figure 1. Mechanism of Bcr-Abl Tyrosine Kinase Inhibition.
Comparative In Vitro Inhibitory Activity
A key differentiator between GZD856 and nilotinib is their efficacy against the T315I mutation. The following tables summarize the 50% inhibitory concentrations (IC50) from in vitro kinase and cellular proliferation assays.
Kinase Inhibitory Activity (IC50, nM)
| Compound | Bcr-AblWT | Bcr-AblT315I |
| GZD856 | 19.9 | 15.4 |
| Nilotinib | 43.5 | 702.4 |
| Imatinib | 98.2 | 5155 |
| Ponatinib | 8.6 | 40.0 |
Data sourced from a study by Zhang et al. (2017).[2]
Cellular Antiproliferative Activity (IC50, nM)
| Cell Line (Bcr-Abl Status) | GZD856 | Nilotinib | Imatinib | Ponatinib |
| K562 (WT) | 2.2 | 6.5 | 189 | 0.5 |
| Ba/F3 (WT) | 0.64 | 22 | 500 | 0.16 |
| Ba/F3 (T315I) | 10.8 | 1461 | 10160 | 6.5 |
| K562R (Q252H) | 67.0 | 350 | 6050 | ND |
| MOLT-4 (Bcr-Abl negative) | 499.4 | 20400 | >48500 | 7.8 |
| U937 (Bcr-Abl negative) | 2001.0 | 9520 | 16000 | 1.0 |
ND: Not Determined. Data sourced from a study by Zhang et al. (2017).[5]
The data clearly indicates that while both GZD856 and nilotinib are potent inhibitors of wild-type Bcr-Abl, GZD856 maintains high potency against the T315I mutant, whereas nilotinib's activity is significantly diminished.[2][5] Furthermore, GZD856 demonstrates greater selectivity for Bcr-Abl positive cell lines compared to Bcr-Abl negative lines, suggesting a more targeted cytotoxic effect than ponatinib.[5]
Western blot analyses have confirmed these findings, showing that GZD856 effectively suppresses the phosphorylation of Bcr-Abl and its downstream signaling proteins, such as Crkl and STAT5, in cells expressing both wild-type and T315I mutant Bcr-Abl.[2][8]
In Vivo Efficacy in Xenograft Models
The antitumor effects of GZD856 have been evaluated in mouse xenograft models using human CML cells.
-
K562 Xenograft Model (Wild-Type Bcr-Abl): Oral administration of GZD856 at 10 mg/kg/day resulted in significant tumor growth inhibition, comparable to the positive control, imatinib, at 50 mg/kg/day.
-
Ba/F3 Xenograft Model (Bcr-AblT315I): In a model expressing the T315I mutation, GZD856 demonstrated potent, dose-dependent tumor growth suppression.[2]
These preclinical in vivo studies suggest that GZD856 is an orally bioavailable inhibitor with significant antitumor efficacy against both imatinib-sensitive and resistant CML, including the challenging T315I mutant.[2]
The workflow for a typical in vivo xenograft study is depicted below.
Figure 2. Experimental Workflow for CML Xenograft Model.
Experimental Protocols
Bcr-Abl Kinase Assay
Objective: To determine the in vitro inhibitory activity of compounds against Bcr-Abl kinase.
Methodology: A common method is a solid-phase kinase assay.
-
Substrate Immobilization: A fusion protein substrate (e.g., GST-CrkL) is bound to glutathione agarose beads.
-
Kinase Reaction: The substrate-bound beads are incubated with the Bcr-Abl kinase (either recombinant or from cell extracts), ATP, and the test compound (GZD856 or nilotinib) at various concentrations.
-
Incubation: The reaction is typically incubated at 37°C for 1 hour.
-
Detection: The level of substrate phosphorylation is quantified. This can be done by eluting the phosphorylated substrate, running it on an SDS-PAGE gel, and performing a Western blot with an anti-phosphotyrosine antibody.[9] Alternatively, luminescent assays like the ADP-Glo™ Kinase Assay can be used, which measure the amount of ADP produced during the kinase reaction.[10][11]
-
Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.
Cell Viability (MTT) Assay
Objective: To assess the antiproliferative effect of the compounds on CML cell lines.
Methodology:
-
Cell Seeding: CML cells (e.g., K562, Ba/F3) are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with serial dilutions of GZD856 or nilotinib and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), a yellow tetrazole, is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.[12]
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells. IC50 values are determined from dose-response curves.[12][13]
Conclusion
The preclinical data presented in this guide highlights GZD856 as a potent Bcr-Abl inhibitor with a significant advantage over nilotinib in its ability to effectively target the T315I mutation, a major mechanism of clinical resistance to second-generation TKIs. GZD856 demonstrates low nanomolar efficacy against both wild-type and T315I-mutated Bcr-Abl in both enzymatic and cellular assays, which translates to significant in vivo antitumor activity. While nilotinib remains a crucial therapeutic option for many CML patients, GZD856 represents a promising next-generation therapeutic strategy, particularly for patients who have developed resistance to existing TKIs. Further clinical investigation is warranted to establish the safety and efficacy of GZD856 in this patient population.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immunostep.com [immunostep.com]
- 5. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase inhibitor selectivity and design — Chodera lab // MSKCC [choderalab.org]
- 9. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Off-Target Kinase Profiling: A Comparative Analysis of GZD856 Formic and Other Bcr-Abl Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the development of selective kinase inhibitors is paramount to maximizing therapeutic efficacy while minimizing off-target effects and associated toxicities. GZD856 (formic acid salt) has emerged as a potent, orally bioavailable inhibitor of the Bcr-Abl tyrosine kinase, demonstrating significant activity against the T315I mutation, a common mechanism of resistance to first and second-generation inhibitors.[1][2] This guide provides a comparative analysis of the off-target kinase profile of GZD856 formic against other established Bcr-Abl inhibitors: imatinib, nilotinib, dasatinib, and ponatinib.
While comprehensive, publicly available kinome-wide profiling data for this compound is limited, existing studies suggest a high degree of selectivity. GZD856 was found to be significantly less potent against the proliferation of MOLT4 and U937 leukemia cells, which do not express Bcr-Abl, indicating greater selectivity than ponatinib.[1] This guide synthesizes the available data to offer a comparative overview, highlighting the critical need for further comprehensive off-target profiling of GZD856 to fully elucidate its selectivity and potential therapeutic advantages.
Comparative Kinase Inhibition Profile
The following table summarizes the on-target and notable off-target activities of this compound and its comparators. Data is presented as IC50 (nM) or as a percentage of inhibition at a given concentration, where available. It is important to note the absence of a comprehensive kinome scan for GZD856, which limits a direct, exhaustive comparison of its off-target profile with the other inhibitors.
| Kinase Target | This compound (IC50 nM) | Ponatinib (IC50 nM) | Dasatinib (IC50 nM) | Nilotinib (IC50 nM) | Imatinib (IC50 nM) |
| Bcr-Abl (Wild-Type) | 19.9[1] | 0.37-2 | 0.6 | 15 | 280 |
| Bcr-Abl (T315I Mutant) | 15.4[1] | 2 | >10,000 | >10,000 | >10,000 |
| SRC Family Kinases (e.g., SRC, LCK, FYN) | Data not available | Potent inhibitor | Potent inhibitor | Weak inhibitor | Weak inhibitor |
| KIT | Data not available | 8-20 | Potent inhibitor | Potent inhibitor | Potent inhibitor |
| PDGFRα/β | Data not available | Potent inhibitor | Potent inhibitor | Potent inhibitor | Potent inhibitor |
| VEGFR2 | Data not available | Potent inhibitor | Moderate inhibitor | Data not available | Weak inhibitor |
| FLT3 | Data not available | 0.3-2 | Moderate inhibitor | Data not available | Data not available |
| DDR1 | Data not available | Data not available | Potent inhibitor | Potent inhibitor | Data not available |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental approach, the following diagrams illustrate the Bcr-Abl signaling pathway and a typical workflow for off-target kinase profiling.
Caption: Bcr-Abl signaling pathways inhibited by GZD856.
Caption: Experimental workflow for off-target kinase profiling.
Experimental Protocols
The following is a detailed protocol for a representative kinase profiling assay, the Z'-LYTE™ Kinase Assay, which has been used to assess the activity of GZD856 against Bcr-Abl.[1] This method can be adapted for broader kinome screening.
Z'-LYTE™ Kinase Assay for Off-Target Profiling
This protocol outlines a fluorescence resonance energy transfer (FRET)-based immunoassay to quantify kinase activity and inhibition.
I. Materials and Reagents:
-
Z'-LYTE™ Kinase Assay Kit (specific for the kinase of interest)
-
Test compound (this compound) dissolved in DMSO
-
Kinase panel (recombinant human kinases)
-
ATP solution
-
Kinase buffer
-
384-well assay plates (black, low-volume)
-
Fluorescence plate reader capable of measuring emissions at 445 nm and 520 nm
II. Assay Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO.
-
Further dilute the compound solutions in kinase buffer to the desired final concentrations.
-
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound solution to the wells of the 384-well plate.
-
Add 5 µL of the kinase/peptide substrate mixture to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Development Reaction:
-
Add 5 µL of the development reagent to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Measure the fluorescence emission at 445 nm (Coumarin) and 520 nm (Fluorescein) using a fluorescence plate reader.
-
Calculate the emission ratio (445 nm / 520 nm).
-
III. Data Analysis:
-
Percent Inhibition Calculation:
-
The percent inhibition is calculated using the following formula: % Inhibition = 100 x (1 - (Emission Ratio_compound - Emission Ratio_0% phosphorylation) / (Emission Ratio_100% phosphorylation - Emission Ratio_0% phosphorylation))
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.
-
-
Selectivity Profiling:
-
Compare the IC50 values of GZD856 across the entire kinase panel to identify off-target interactions. A lower IC50 value indicates a more potent inhibition of the respective kinase.
-
Conclusion
This compound is a highly potent inhibitor of Bcr-Abl, including the clinically important T315I mutant.[1][2] Preliminary data suggests it possesses a favorable selectivity profile compared to ponatinib. However, a comprehensive, publicly available off-target kinome profile for GZD856 is currently lacking. Such data is crucial for a complete assessment of its safety and for predicting potential side effects. The comparative data presented here for established Bcr-Abl inhibitors underscores the importance of broad kinase profiling in drug development. Further investigation into the kinome-wide selectivity of GZD856 is warranted to fully understand its therapeutic potential and to position it effectively within the existing landscape of CML treatments.
References
- 1. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
GZD856 Formic Acid: A Comparative Analysis of Cross-Resistance in Tyrosine Kinase Inhibitor Therapy
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a primary challenge in cancer therapy, particularly with the use of tyrosine kinase inhibitors (TKIs). Understanding the patterns of cross-resistance between different TKIs is crucial for optimizing treatment strategies and developing next-generation inhibitors. This guide provides a comparative analysis of GZD856 formic acid, a potent Bcr-Abl inhibitor, and its performance against resistance, particularly in the context of other established TKIs.
GZD856: Overcoming the T315I "Gatekeeper" Mutation
GZD856 is a novel, orally bioavailable Bcr-Abl TKI designed to overcome acquired resistance to earlier-generation TKIs like imatinib.[1][2] A major mechanism of resistance to imatinib and some second-generation TKIs is the T315I mutation in the Abl kinase domain.[3] This "gatekeeper" mutation sterically hinders the binding of these inhibitors to the ATP-binding site.[3] GZD856 has demonstrated significant activity against both wild-type Bcr-Abl and the T315I mutant.[1][2][4]
Quantitative Comparison of TKI Potency
The following table summarizes the in vitro potency of GZD856 in comparison to other prominent Bcr-Abl TKIs against wild-type and T315I mutant Bcr-Abl. The data is presented as IC50 values, the concentration of the drug required to inhibit 50% of the target's activity.
| Tyrosine Kinase Inhibitor | Bcr-Abl WT IC50 (nM) | Bcr-Abl T315I IC50 (nM) |
| GZD856 | 19.9 | 15.4 |
| Ponatinib | - | - |
| Imatinib | 98.2 | >10000 |
| Nilotinib | 43.5 | >10000 |
Data sourced from Lu et al., 2017.[1]
In cellular assays, GZD856 effectively inhibited the proliferation of chronic myeloid leukemia (CML) cells expressing both wild-type Bcr-Abl and the T315I mutation.
| Cell Line | Bcr-Abl Status | GZD856 IC50 (nM) |
| K562 | Wild-Type | 2.2 |
| Ba/F3 WT | Wild-Type | 0.64 |
| Ba/F3 T315I | T315I Mutant | 10.8 |
Data sourced from Lu et al., 2017.[1]
Mechanisms of Cross-Resistance in TKIs
Cross-resistance among TKIs can arise from various mechanisms:
-
Target Gene Mutations: As exemplified by the T315I mutation in the Bcr-Abl gene, alterations in the drug's target can prevent effective binding.[3]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump TKIs out of cancer cells, reducing intracellular drug concentration.
-
Lysosomal Sequestration: Some TKIs can be trapped and neutralized within lysosomes, cellular organelles involved in waste degradation.[5][6]
-
Activation of Alternative Signaling Pathways: Cancer cells can develop resistance by activating other survival pathways that bypass the inhibited tyrosine kinase.
Experimental Protocols
The data presented in this guide is based on established experimental methodologies.
Kinase Activity Assay
To determine the IC50 values for kinase inhibition, an in vitro kinase assay is performed. This typically involves:
-
Incubation of the recombinant Bcr-Abl wild-type or T315I mutant enzyme with a specific substrate and ATP.
-
Addition of varying concentrations of the TKI (e.g., GZD856, imatinib).
-
Measurement of the phosphorylation of the substrate, often using an enzyme-linked immunosorbent assay (ELISA) or a radioactivity-based assay.
-
Calculation of the IC50 value by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay
The anti-proliferative activity of TKIs on cancer cell lines is commonly assessed using a cell viability assay, such as the MTT or CellTiter-Glo assay. The general steps are:
-
Seeding of cancer cells (e.g., K562, Ba/F3) in multi-well plates.
-
Treatment with a range of concentrations of the TKI for a specified period (e.g., 72 hours).
-
Addition of a reagent (MTT or CellTiter-Glo) that is converted into a detectable signal by viable cells.
-
Quantification of the signal, which is proportional to the number of viable cells.
-
Determination of the IC50 value from the dose-response curve.
Western Blot Analysis
Western blotting is used to confirm the inhibition of downstream signaling pathways. This involves:
-
Treatment of cells with the TKI for a defined time.
-
Lysis of the cells to extract proteins.
-
Separation of proteins by size using gel electrophoresis.
-
Transfer of proteins to a membrane.
-
Probing the membrane with antibodies specific for the phosphorylated forms of Bcr-Abl and its downstream targets (e.g., Crkl, STAT5).
-
Detection of the antibody-bound proteins to visualize the inhibition of phosphorylation.[1]
Visualizing Resistance Mechanisms and Experimental Workflows
To better understand the complex processes involved in TKI resistance and its study, the following diagrams illustrate key concepts.
Caption: Bcr-Abl signaling and the mechanism of TKI resistance.
Caption: Workflow for evaluating TKI cross-resistance.
References
- 1. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance to Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia—From Molecular Mechanisms to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Cross-resistance to clinically used tyrosine kinase inhibitors sunitinib, sorafenib and pazopanib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repurposing Tyrosine Kinase Inhibitors to Overcome Multidrug Resistance in Cancer: A Focus on Transporters and Lysosomal Sequestration - PMC [pmc.ncbi.nlm.nih.gov]
GZD856 Formic Acid: A Comparative Analysis of Kinase Specificity
In the landscape of targeted cancer therapy, the precision of kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects. This guide provides a comprehensive evaluation of the kinase specificity of GZD856 formic acid, a potent Bcr-Abl tyrosine kinase inhibitor, in comparison to other established inhibitors: imatinib, nilotinib, and ponatinib. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced activity of these compounds in kinase assays.
Kinase Inhibition Profile
GZD856 has demonstrated significant potency against the Bcr-Abl kinase, including the challenging T315I mutant, which confers resistance to earlier generation inhibitors like imatinib and nilotinib.[1][2][3] The following table summarizes the half-maximal inhibitory concentration (IC50) values of GZD856 and its comparators against wild-type Bcr-Abl and the T315I mutant.
| Compound | Bcr-Abl (WT) IC50 (nM) | Bcr-Abl (T315I) IC50 (nM) | Key Off-Target Kinases |
| GZD856 | 19.9[1] | 15.4[1] | Reported to be more selective than ponatinib[4] |
| Imatinib | 98.2[1] | >10,000 | KIT, PDGFR[5] |
| Nilotinib | 43.5[1] | >3,000 | KIT, PDGFR, DDR1[5] |
| Ponatinib | 0.37 - 19.9[1][6] | 2.0[7] | VEGFR, FGFR, PDGFR, Src, KIT, RET[7] |
Specificity of GZD856
While comprehensive kinome-wide screening data for GZD856 is not publicly available, initial studies indicate a high degree of selectivity for Bcr-Abl. In cellular assays, GZD856 was significantly less potent against leukemia cell lines that do not express Bcr-Abl, suggesting a more focused activity profile compared to the broader spectrum of activity observed with ponatinib.[4] This enhanced selectivity is a critical attribute, potentially translating to a more favorable safety profile in clinical applications.
Comparative Analysis with Alternatives
-
Imatinib and Nilotinib: These first and second-generation Bcr-Abl inhibitors are highly effective against the wild-type kinase but are rendered inactive by the T315I "gatekeeper" mutation. GZD856's ability to potently inhibit this mutant places it in the category of third-generation inhibitors.
-
Ponatinib: Currently, ponatinib is a potent pan-Bcr-Abl inhibitor that also targets the T315I mutant. However, its clinical use is associated with significant off-target effects, including vascular occlusive events, which are attributed to its broad kinase inhibition profile.[7] The available data suggests that GZD856 may offer a more selective alternative to ponatinib for targeting the T315I mutation.
Experimental Methodologies
The following protocols are representative of the assays used to evaluate the kinase inhibitory activity of GZD856 and similar compounds.
In Vitro Kinase Assay: FRET-based Z'-Lyte™ Assay
This assay is commonly used to determine the in vitro potency of kinase inhibitors.
Workflow:
Kinase Assay Workflow
Protocol:
-
Reaction Setup: In a 384-well plate, the kinase, a fluorescently labeled peptide substrate, and the test compound (e.g., GZD856) are combined in a buffer solution.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at room temperature to allow for phosphorylation of the substrate.
-
Detection: A development reagent containing a protease is added. This protease specifically cleaves the non-phosphorylated peptide substrate, disrupting the Förster Resonance Energy Transfer (FRET) between the fluorescent labels.
-
Signal Reading: The plate is read on a fluorescence plate reader. The degree of phosphorylation is proportional to the FRET signal, and the inhibitory effect of the compound is calculated based on the reduction in this signal.
Cellular Proliferation Assay
This assay measures the effect of the inhibitor on the growth of cancer cell lines that are dependent on the target kinase.
Workflow:
References
- 1. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vghtc.gov.tw [vghtc.gov.tw]
- 5. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Third-Generation Bcr-Abl Inhibitors: Ponatinib, Asciminib, and Olverembatinib
In the landscape of chronic myeloid leukemia (CML) treatment, the emergence of third-generation Bcr-Abl tyrosine kinase inhibitors (TKIs) has offered new hope for patients who have developed resistance or intolerance to earlier generation therapies. This guide provides a detailed, data-supported comparison of three prominent third-generation inhibitors: ponatinib, asciminib, and olverembatinib, with a focus on their efficacy, safety, and mechanisms of action.
Executive Summary
Ponatinib, a potent pan-Bcr-Abl inhibitor, has demonstrated efficacy against a wide range of mutations, including the challenging T315I mutation. Asciminib, a first-in-class allosteric inhibitor, offers a distinct mechanism of action by binding to the myristoyl pocket of the Bcr-Abl protein. Olverembatinib, a newer-generation TKI, has shown significant activity in heavily pretreated patients, including those who have failed treatment with ponatinib and/or asciminib. The choice of inhibitor is often guided by the patient's mutation profile, prior treatment history, and tolerability.
Data Presentation
Efficacy: Comparative Inhibitory Activity (IC50, nM)
The in vitro efficacy of these inhibitors against various Bcr-Abl mutations is a critical determinant of their clinical utility. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency; lower values indicate higher potency.
| Bcr-Abl Mutant | Ponatinib IC50 (nM) | Asciminib IC50 (nM) | Olverembatinib IC50 (nM) |
| Wild-type | 0.37 - 3 | < 30 | 0.34 - 1.0 |
| T315I | 2.0 - 29.1 | < 30 | 0.68 |
| G250E | - | < 30 | - |
| Y253H | - | < 30 | - |
| E255V | 55.6 | < 30 | - |
| F359V/C/I | - | > 2500 | - |
| Compound Mutations | |||
| Y253H/T315I | 316 | > 2500 | Markedly lower than ponatinib/asciminib[1] |
| E255V/T315I | 661 | > 2500 | Markedly lower than ponatinib/asciminib[1] |
| T315I/M351T | 84.8 - 114.3 | - | Markedly lower than ponatinib/asciminib[1] |
| T315I/H396R | - | - | Markedly lower than ponatinib/asciminib[1] |
| T315M | 415 | > 2500 | - |
Safety and Tolerability Profile
| Adverse Event | Ponatinib | Asciminib | Olverembatinib |
| Common Hematologic | Thrombocytopenia (39.7%), Anemia (28.2%), Neutropenia | Thrombocytopenia (17%), Anemia (12%), Neutropenia | Thrombocytopenia (76.4%), Anemia (54.5%), Leukopenia (20.6%), Neutropenia (11.5%) |
| Common Non-Hematologic | Abdominal pain (33.3%), Elevated lipase (28.2%), Rash (26.9%), Fatigue, Headache | Fatigue (18%), Arthralgia (12%), Hypertension (16.3%), Elevated lipase | Increased blood creatine phosphokinase (38.8%), Nausea (26.3%), Fatigue (25.0%) |
| Serious/Vascular | Arterial Occlusive Events (AOEs) including myocardial infarction and stroke (cumulative incidence of 25% in PACE trial), Venous Thromboembolic Events (VTEs), Heart Failure | Low incidence of AOEs reported | Infrequent treatment-related AOEs (3%, mild to moderate)[2] |
Mechanisms of Action
Ponatinib and olverembatinib are ATP-competitive inhibitors that bind to the ATP-binding site of the Bcr-Abl kinase domain, preventing the phosphorylation of downstream substrates essential for cell proliferation and survival.[3][4][5] Ponatinib was specifically designed to overcome the T315I "gatekeeper" mutation, which sterically hinders the binding of earlier-generation TKIs.
In contrast, asciminib employs a novel allosteric mechanism. It binds to the myristoyl pocket of the Abl kinase domain, a site distinct from the ATP-binding pocket. This binding induces a conformational change that mimics the natural autoinhibitory regulation of the Abl kinase, effectively locking it in an inactive state.
Figure 1: Mechanisms of action of third-generation Bcr-Abl inhibitors.
Experimental Protocols
Determination of IC50 Values (Cell-Based Proliferation Assay)
The inhibitory activity of the compounds is typically assessed using engineered Ba/F3 murine pro-B cells. These cells are dependent on the Bcr-Abl kinase for their proliferation and survival.
1. Cell Culture and Engineering:
-
Ba/F3 cells are cultured in appropriate media supplemented with interleukin-3 (IL-3).
-
Cells are then transduced with retroviral vectors to express either wild-type or various mutated forms of human Bcr-Abl.
-
Successfully transduced cells are selected by their ability to grow in the absence of IL-3.
2. Proliferation Assay:
-
Engineered Ba/F3 cells are seeded in 96-well plates at a predetermined density.
-
The cells are treated with a serial dilution of the TKI (e.g., ponatinib, asciminib, or olverembatinib) or a vehicle control (e.g., DMSO).
-
The plates are incubated for a specified period, typically 72 hours.
-
Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay that measures ATP content.
-
The absorbance or luminescence is measured using a plate reader.
3. Data Analysis:
-
The results are expressed as the percentage of cell viability relative to the vehicle-treated control.
-
The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Figure 2: Experimental workflow for determining IC50 values.
Bcr-Abl Kinase Activity Assay (Biochemical)
Biochemical assays measure the direct inhibitory effect of the compounds on the enzymatic activity of the Bcr-Abl kinase.
1. Reagents and Materials:
-
Recombinant full-length human Bcr-Abl protein (wild-type or mutant).
-
Tyrosine kinase substrate (e.g., a biotinylated peptide).
-
ATP.
-
The TKI to be tested.
-
Assay buffer.
-
Detection reagents (e.g., anti-phosphotyrosine antibody conjugated to a reporter enzyme).
2. Assay Procedure:
-
The kinase, substrate, and TKI (at various concentrations) are pre-incubated in a 384-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a set time at room temperature.
-
A development reagent is added to stop the reaction and generate a signal.
-
The signal, often fluorescence, is measured on a plate reader.
3. Data Analysis:
-
The percentage of kinase inhibition is calculated for each TKI concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the TKI concentration and fitting the data to a dose-response curve.
Bcr-Abl Signaling Pathway
The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the malignant phenotype in CML by activating multiple downstream signaling pathways. These pathways promote cell proliferation and inhibit apoptosis (programmed cell death). Key downstream effectors include the RAS/MAPK pathway, the PI3K/AKT pathway, and the JAK/STAT pathway. Third-generation TKIs inhibit the initial step of this cascade: the autophosphorylation and activation of the Bcr-Abl kinase itself.
References
- 1. Olverembatinib in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
Safety Operating Guide
Proper Disposal of GZD856 in Formic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent investigational compounds like GZD856 is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of GZD856 dissolved in formic acid, ensuring the protection of laboratory personnel and the environment.
Immediate Safety Considerations
GZD856 is a potent research chemical that is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Formic acid is a corrosive and flammable liquid that can cause severe skin burns and eye damage.[2] Therefore, a comprehensive understanding of the hazards and strict adherence to safety protocols are paramount during all handling and disposal procedures.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the appropriate personal protective equipment.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or neoprene, double-gloved | To protect against skin contact with both GZD856 and corrosive formic acid. |
| Eye Protection | Chemical splash goggles and a face shield | To provide maximum protection against splashes of formic acid and GZD856 solution. |
| Lab Coat | Chemical-resistant, long-sleeved | To protect the body from accidental spills. |
| Respiratory Protection | Use in a certified chemical fume hood | To prevent inhalation of formic acid vapors and any potential aerosols of GZD856. |
Emergency Procedures
In the event of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Step-by-Step Disposal Protocol
The primary and most critical step in the disposal of GZD856 in formic acid is to ensure it is collected by a licensed and approved hazardous waste disposal company. Under no circumstances should this waste be disposed of down the drain or mixed with general laboratory waste.
Phase 1: Waste Segregation and Labeling
-
Designated Waste Container: Use a dedicated, chemically compatible waste container for the GZD856 formic acid solution. The container should be made of a material resistant to formic acid, such as high-density polyethylene (HDPE).
-
Proper Labeling: Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"GZD856 in Formic Acid"
-
List of all components and their approximate concentrations.
-
Hazard pictograms for "Corrosive," "Toxic," and "Harmful to the Environment."
-
Date of accumulation.
-
Phase 2: Temporary Storage
-
Secure Storage: Store the labeled waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregation from Incompatibles: Ensure the waste is stored separately from incompatible materials, especially bases, oxidizing agents, and metals.[3]
Phase 3: Arranging for Disposal
-
Contact a Licensed Waste Disposal Vendor: Your institution's Environmental Health and Safety (EHS) office will have a list of approved vendors for hazardous chemical waste disposal.
-
Provide Complete Information: When arranging for pickup, provide the waste disposal company with a complete and accurate description of the waste, including the Safety Data Sheet (SDS) for GZD856 and formic acid.
-
Follow Vendor Instructions: Adhere to all packaging and transportation requirements specified by the disposal vendor.
Chemical Deactivation: A Note of Caution
While chemical deactivation of potent compounds is a topic of ongoing research, there is no publicly available, validated protocol for the chemical degradation of GZD856. Theoretical deactivation methods, such as hydrolysis of the benzamide functional group or oxidation of the piperazine ring, could potentially be explored under controlled research conditions by qualified chemists.[4][5] However, attempting such procedures without a validated protocol is strongly discouraged due to the risk of incomplete reactions, the formation of other hazardous byproducts, and the potential for uncontrolled exothermic reactions.
Therefore, the recommended and compliant disposal method is collection by a professional hazardous waste management service.
Visualizing the Disposal Workflow
The following diagram illustrates the essential steps for the proper disposal of GZD856 in formic acid.
References
- 1. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. nj.gov [nj.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
